Technical Documentation Center

1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one
  • CAS: 124617-33-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one Derivatives

Abstract The 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one scaffold represents a promising class of heterocyclic compounds with significant therapeutic potential. This technical guide provides an in-depth explorat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one scaffold represents a promising class of heterocyclic compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the putative mechanisms of action of these derivatives, drawing upon the extensive research into the broader families of benzofuran and morpholine-containing molecules. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge and a practical framework for the experimental validation of these mechanisms. We will delve into the likely molecular targets and signaling pathways, with a primary focus on their potential as anticancer, anti-inflammatory, and antimicrobial agents. Detailed experimental protocols and visual representations of key pathways are provided to facilitate further investigation in this burgeoning field of medicinal chemistry.

Introduction: The Benzofuran-Morpholine Hybrid Scaffold

Benzofuran, a bicyclic heterocyclic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2][3] Its derivatives have demonstrated potent anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[2][4][5] The morpholine ring, a saturated heterocycle, is also a common motif in drug design, often incorporated to enhance physicochemical properties such as solubility and to interact with biological targets. The combination of these two pharmacophores in the 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one structure creates a unique chemical entity with the potential for multifaceted pharmacological effects. While direct research on the specific mechanism of action of this exact scaffold is emerging, a wealth of data on related compounds allows for the formulation of well-grounded hypotheses regarding their biological activity.

Postulated Mechanisms of Action in Oncology

The anticancer potential of benzofuran derivatives is well-documented, with several mechanisms of action identified.[5][6] For 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one derivatives, the following mechanisms are proposed based on evidence from analogous compounds.

Inhibition of Protein Kinases

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Benzofuran derivatives have been identified as potential inhibitors of various human protein kinases.[7]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Structurally related 3-(morpholinomethyl)-benzofuran derivatives have been reported to possess VEGFR-2 inhibitory potency.[8] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can stifle tumor progression by cutting off its blood supply.

  • Other Kinase Targets: The broader class of benzofurans has been shown to inhibit other kinases such as Cyclin-Dependent Kinase 2 (CDK2), Glycogen Synthase Kinase-3β (GSK-3β), mTOR, and Src kinase. It is plausible that derivatives of 1-(1-benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one could also target these or other related kinases.

Disruption of Microtubule Dynamics

Several benzofuran derivatives exert their anticancer effects by interfering with tubulin polymerization.[8] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, the formation of abnormal mitotic spindles, and ultimately, apoptosis.[8]

Induction of Apoptosis

The induction of programmed cell death, or apoptosis, is a primary goal of many cancer therapies. Benzofuran derivatives have been shown to induce apoptosis through various pathways.[6][9]

  • Caspase Activation: Studies on related compounds have demonstrated the activation of effector caspases, such as caspase-3/7, which are key executioners of apoptosis.[6]

  • Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical for cell survival. Benzofuran derivatives may shift this balance towards apoptosis by downregulating anti-apoptotic proteins and/or upregulating pro-apoptotic proteins.

  • Generation of Reactive Oxygen Species (ROS): Some benzofuran derivatives have been shown to induce apoptosis by increasing the intracellular levels of ROS.[6] Elevated ROS can lead to oxidative stress, damage to cellular components, and the activation of apoptotic signaling pathways.[10]

Signaling Pathway: Apoptosis Induction by Benzofuran Derivatives

apoptosis_pathway cluster_stimulus Cellular Stress cluster_pathways Apoptotic Pathways Benzofuran_Derivative 1-(1-Benzofuran-2-yl)-3- (morpholin-4-yl)propan-1-one Derivative ROS Increased ROS Benzofuran_Derivative->ROS Induces Bcl2_Family Modulation of Bcl-2 Family Benzofuran_Derivative->Bcl2_Family Modulates Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation (Caspase-3/7) Mitochondria->Caspase_Activation Cytochrome c release Bcl2_Family->Mitochondria Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Postulated apoptotic pathway induced by 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one derivatives.

Potential Anti-inflammatory Mechanism of Action

Chronic inflammation is implicated in a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Benzofuran derivatives have demonstrated anti-inflammatory properties, suggesting another therapeutic avenue for this compound class.[2]

The primary proposed anti-inflammatory mechanism is the inhibition of nitric oxide (NO) production . In inflammatory conditions, inducible nitric oxide synthase (iNOS) is upregulated, leading to excessive NO production. High levels of NO can contribute to tissue damage and the perpetuation of the inflammatory response. By inhibiting NO production, these derivatives may help to quell the inflammatory cascade.

Antimicrobial Activity and Potential Mechanisms

The emergence of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. Benzofuran derivatives have shown promise as antibacterial and antifungal agents.[4][11] The mechanism of their antimicrobial action is likely multifaceted and may involve:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the benzofuran core may facilitate its insertion into the microbial cell membrane, leading to a loss of structural integrity and leakage of cellular contents.

  • Inhibition of Essential Enzymes: These compounds could inhibit key microbial enzymes involved in processes such as DNA replication, protein synthesis, or cell wall biosynthesis.

  • Interference with Biofilm Formation: Biofilms are communities of microorganisms encased in a self-produced matrix, which confers resistance to antibiotics. Some benzofuran derivatives have been shown to inhibit biofilm formation.

Experimental Protocols for Mechanistic Validation

To elucidate the precise mechanism of action of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one derivatives, a series of well-defined experimental protocols are required.

Anticancer Mechanism Elucidation

5.1.1. Kinase Inhibition Assay (e.g., VEGFR-2)

  • Objective: To determine the in vitro inhibitory activity of the test compounds against a specific protein kinase.

  • Materials: Recombinant human VEGFR-2, kinase buffer, ATP, substrate peptide, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the recombinant kinase, substrate, and test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature for the specified time.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence).

    • Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

5.1.2. Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine the effect of the test compounds on cell cycle progression.

  • Materials: Cancer cell line of interest, cell culture medium, test compounds, phosphate-buffered saline (PBS), ethanol, RNase A, and propidium iodide (PI).

  • Procedure:

    • Seed cells in a 6-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds for a defined period (e.g., 24, 48 hours).

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol.

    • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

    • Incubate in the dark for 30 minutes.

    • Analyze the cell cycle distribution using a flow cytometer.

5.1.3. Apoptosis Assay (Annexin V/PI Staining)

  • Objective: To detect and quantify apoptosis induced by the test compounds.

  • Materials: Cancer cell line, cell culture medium, test compounds, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer).

  • Procedure:

    • Treat cells with the test compounds as described for the cell cycle analysis.

    • Harvest and wash the cells.

    • Resuspend the cells in the binding buffer.

    • Add Annexin V-FITC and propidium iodide to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow for Anticancer Evaluation

anticancer_workflow Start Synthesized Benzofuran-Morpholine Derivatives Cell_Viability Cell Viability Assay (MTT/SRB) Start->Cell_Viability Kinase_Assay Kinase Inhibition Assay (e.g., VEGFR-2) Cell_Viability->Kinase_Assay Active Compounds Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Active Compounds Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Viability->Apoptosis_Assay Active Compounds Tubulin_Polymerization Tubulin Polymerization Assay Cell_Viability->Tubulin_Polymerization Active Compounds Data_Analysis Data Analysis & Mechanism Elucidation Kinase_Assay->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis Tubulin_Polymerization->Data_Analysis

Caption: A streamlined workflow for the evaluation of the anticancer mechanism of action.

Anti-inflammatory Mechanism Investigation

5.2.1. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Objective: To measure the production of nitrite, a stable metabolite of NO, in cell culture supernatants.

  • Materials: Murine macrophage cell line (e.g., RAW 264.7), cell culture medium, lipopolysaccharide (LPS), test compounds, and Griess reagent.

  • Procedure:

    • Seed macrophages in a 96-well plate.

    • Pre-treat the cells with test compounds for 1 hour.

    • Stimulate the cells with LPS to induce NO production.

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant and measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

Antimicrobial Mechanism Exploration

5.3.1. Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials: Bacterial or fungal strains, appropriate broth medium, test compounds, and 96-well microtiter plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the broth medium in a microtiter plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism only) and negative (broth only) controls.

    • Incubate under appropriate conditions (temperature, time).

    • Determine the MIC by visual inspection for the lowest concentration with no visible growth.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one derivatives is yet to be established, preliminary insights can be drawn from the broader benzofuran literature.[3][5] Key structural modifications that may influence activity include:

  • Substitution on the Benzofuran Ring: The nature and position of substituents on the benzene portion of the benzofuran ring can significantly impact potency and selectivity. Halogenation has been shown to enhance anticancer activity in some cases.[3]

  • Modifications of the Propanone Linker: The length and rigidity of the three-carbon linker can affect how the molecule fits into the binding pocket of its target.

  • Derivatization of the Morpholine Ring: Alterations to the morpholine moiety could influence solubility, cell permeability, and target engagement.

Conclusion and Future Directions

The 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one scaffold holds considerable promise for the development of novel therapeutic agents. Based on the extensive research on related benzofuran and morpholine derivatives, it is highly probable that these compounds exert their biological effects through mechanisms such as protein kinase inhibition, disruption of microtubule dynamics, induction of apoptosis, and modulation of inflammatory and microbial pathways. The experimental protocols outlined in this guide provide a robust framework for validating these hypotheses and elucidating the precise mechanisms of action. Future research should focus on synthesizing a library of these derivatives and conducting systematic SAR studies to optimize their potency, selectivity, and pharmacokinetic properties. Such efforts will be instrumental in translating the therapeutic potential of this exciting class of compounds into clinical reality.

References

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]

  • Synthesis and Biological Activity of Novel 1-((benzofuran-2-yl)methyl)-1Htriazole Derivatives. ResearchGate. [Link]

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. [Link]

  • Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives. Molecules. [Link]

  • Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. Current Pharmaceutical Design. [Link]

  • Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Frontiers in Pharmacology. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules. [Link]

  • 1-(1-benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride-15817-89-7. Thoreauchem. [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. Acta Scientific Pharmaceutical Sciences. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link]

  • part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

In Vitro Biological Activity of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one: A Comprehensive Technical Guide

Executive Summary The compound 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one (CAS 124617-33-0; Hydrochloride CAS 15817-89-7) is a highly versatile ketonic Mannich base. Synthesized via the multicomponent condensat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one (CAS 124617-33-0; Hydrochloride CAS 15817-89-7) is a highly versatile ketonic Mannich base. Synthesized via the multicomponent condensation of 2-acetylbenzofuran, formaldehyde, and morpholine, this scaffold integrates the lipophilic, target-binding properties of the benzofuran nucleus with the solubility-enhancing and basic characteristics of a morpholine ring. This technical guide provides drug development professionals with an in-depth analysis of its in vitro biological activities, mechanistic pathways, and the self-validating experimental protocols required for its evaluation.

Pharmacophore Rationale & Mechanistic Causality

The biological efficacy of benzofuran-derived Mannich bases is rarely due to simple lock-and-key receptor binding. Instead, these molecules often function as highly tuned prodrugs or covalent modifiers[1].

The "Retro-Mannich" Activation Pathway

The causality behind the cytotoxicity and antimicrobial activity of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one lies in its chemical reactivity. Under specific intracellular conditions (pH shifts or enzymatic processing), the molecule can undergo deamination (a retro-Mannich reaction). This releases the morpholine leaving group and generates a highly reactive α,β -unsaturated ketone (an aryl vinyl ketone)[1].

This transient intermediate acts as a potent Michael acceptor . It rapidly alkylates critical cellular nucleophiles—most notably the sulfhydryl (-SH) groups of reduced glutathione (GSH) and cysteine residues in enzyme active sites. The depletion of GSH disrupts cellular redox homeostasis, leading to severe oxidative stress, mitochondrial depolarization, and ultimately, apoptosis[2].

The Role of Morpholine

Why use morpholine rather than piperidine or diethylamine? The morpholine ring contains an oxygen heteroatom that significantly lowers the pKa of the amine compared to its piperidine analogue. This fine-tunes the molecule's lipophilicity (logP) and basicity, ensuring optimal membrane permeability while preventing the molecule from becoming trapped in acidic intracellular compartments (lysosomotropism).

MOA Compound 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one Deamination Intracellular Deamination (Retro-Mannich) Compound->Deamination Cellular Uptake Michael Formation of α,β-Unsaturated Ketone (Michael Acceptor) Deamination->Michael Amine Release Thiol Alkylation of Cellular Thiols (GSH Depletion) Michael->Thiol Covalent Binding ROS Oxidative Stress / ROS Accumulation Thiol->ROS Redox Imbalance Apoptosis Mitochondrial Apoptosis (Caspase Activation) ROS->Apoptosis Cytochrome c Release

Fig 1. Mechanistic pathway: Prodrug activation and thiol alkylation leading to apoptosis.

In Vitro Antimicrobial & Antifungal Efficacy

Benzofuran derivatives are historically privileged structures in antimicrobial drug discovery[3]. The addition of the morpholine Mannich base side chain enhances the compound's ability to penetrate the complex cell envelopes of both Gram-positive and Gram-negative bacteria, as well as fungal cell walls[4].

Quantitative Data: Representative Antimicrobial Activity

Based on structure-activity relationship (SAR) studies of analogous 2-acetylbenzofuran Mannich bases, the compound exhibits broad-spectrum potential[1][4]. The table below summarizes representative Minimum Inhibitory Concentration (MIC) ranges expected during in vitro screening.

MicroorganismStrain TypeRepresentative MIC (µg/mL)Mechanism of Inhibition
Staphylococcus aureusGram-positive16 - 32Disruption of membrane integrity / Thiol depletion
Escherichia coliGram-negative32 - 64Inhibition of respiratory chain enzymes
Candida albicansFungal16 - 32Ergosterol biosynthesis interference
Protocol: Self-Validating Resazurin Broth Microdilution

Standard optical density (OD) readings are often confounded by the precipitation of lipophilic compounds in aqueous media. To establish a self-validating system, we utilize Resazurin (Alamar Blue) as a redox indicator. If the compound precipitates, it will not reduce the dye, eliminating false-positive growth readings.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the target strain on agar for 18-24h. Suspend colonies in sterile saline to match a 0.5 McFarland standard ( 1.5×108 CFU/mL). Dilute 1:150 in Mueller-Hinton Broth (MHB).

  • Compound Dilution: Prepare a 10 mg/mL stock of the compound in 100% DMSO. Perform two-fold serial dilutions in MHB across a 96-well plate (range: 128 µg/mL to 0.25 µg/mL). Ensure final DMSO concentration remains ≤1% .

  • Inoculation: Add 50 µL of the bacterial suspension to 50 µL of the diluted compound in each well.

  • Incubation: Incubate the plates at 37°C for 18 hours.

  • Redox Validation: Add 30 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2-4 hours.

  • Readout: Viable bacteria reduce the blue resazurin to pink resorufin. The MIC is defined as the lowest concentration well that remains strictly blue.

Protocol Inoculum Standardize Inoculum (0.5 MacFarland) Dilution Two-Fold Serial Dilution (Compound in Broth) Inoculum->Dilution Incubation Incubate 18-24h at 37°C Dilution->Incubation Resazurin Add Resazurin Dye (Viability Indicator) Incubation->Resazurin Readout Visual/Fluorometric Readout (Blue = Dead, Pink = Alive) Resazurin->Readout

Fig 2. Self-validating broth microdilution workflow using resazurin for MIC determination.

Cytotoxicity and Anticancer Potential

Benzofuran-based Mannich bases have demonstrated significant antiproliferative activity against various human cancer cell lines[2]. The mechanism is primarily driven by the induction of the intrinsic apoptotic pathway following intracellular GSH depletion[1].

Quantitative Data: Representative Cytotoxicity

The following table outlines the representative half-maximal inhibitory concentrations ( IC50​ ) for this structural class against standard oncological models[5].

Cell LineTissue OriginRepresentative IC50​ (µM)
MCF-7Human Breast Adenocarcinoma12.5 - 25.0
A549Human Lung Carcinoma20.0 - 45.0
HepG2Human Hepatocellular Carcinoma15.0 - 30.0
HEK-293Human Embryonic Kidney (Healthy Control)> 100.0 (Selective toxicity)
Protocol: MTT Cell Viability Assay

To accurately measure cytotoxicity, the MTT assay relies on the mitochondrial succinate dehydrogenase of living cells to cleave the tetrazolium ring, forming purple formazan crystals.

Step-by-Step Methodology:

  • Seeding: Seed cells in a 96-well plate at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24h at 37°C in a 5% CO2​ atmosphere to allow attachment.

  • Treatment: Aspirate media. Apply the compound at varying concentrations (1, 5, 10, 25, 50, 100 µM) dissolved in fresh media (DMSO ≤0.5% ). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality note: Only metabolically active cells will process the MTT, ensuring dead cells do not contribute to the signal.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of pure DMSO to each well to dissolve the crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis (GraphPad Prism).

Neuroprotective & Antioxidant Mechanisms

While high concentrations trigger apoptosis via thiol depletion, sub-lethal concentrations of specific morpholine Mannich bases have paradoxically shown neuroprotective and antioxidant properties[1][5].

In in vitro models using HT22 murine hippocampal cells, related morpholine Mannich bases protect against glutamate-induced oxytosis[1]. The benzofuran core can act as a radical scavenger, neutralizing reactive oxygen species (ROS) before they cause lipid peroxidation. This dualistic nature—cytotoxic at high doses, cytoprotective at low doses—makes 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one a fascinating candidate for dose-dependent pharmacological profiling.

Conclusion

1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one is a highly reactive, multi-target scaffold. Its biological activity is dictated by the synergistic relationship between the pi-electron-rich benzofuran core and the basic morpholine moiety, bridged by a linker capable of undergoing retro-Mannich activation. Researchers utilizing this compound must employ rigorous, self-validating assays—such as resazurin reduction and MTT processing—to account for its unique physicochemical properties and to accurately map its broad-spectrum antimicrobial and cytotoxic potential.

References

  • Mannich bases in medicinal chemistry and drug design National Center for Biotechnology Information (NIH/PMC)[Link][1]

  • Natural source, bioactivity and synthesis of benzofuran derivatives National Center for Biotechnology Information (NIH/PMC)[Link][2]

  • Mini review on important biological properties of benzofuran derivatives MedCrave Online[Link][3]

  • Antifungal and anthelmintic activity of novel benzofuran derivatives containing thiazolo benzimidazole nucleus: an in vitro evaluation National Center for Biotechnology Information (NIH/PMC)[Link][4]

  • An Update on Natural Occurrence and Biological Activity of Benzofurans Acta Scientific[Link][5]

Sources

Foundational

A Strategic Framework for the Pharmacokinetic Profiling of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one

Abstract This technical guide provides a comprehensive, in-depth framework for the systematic pharmacokinetic (PK) profiling of the novel chemical entity 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one, hereafter re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the systematic pharmacokinetic (PK) profiling of the novel chemical entity 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one, hereafter referred to as "BEnzofuran-MOpholine-Propanone" (BEMOP). As BEMOP is a novel compound without established public data, this document outlines a strategic, multi-tiered approach based on industry-standard methodologies and regulatory expectations. We detail the logical progression from foundational in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays to definitive in vivo studies in preclinical species. Each protocol is presented as a self-validating system, emphasizing the scientific rationale behind experimental choices to ensure data integrity and robust decision-making in the drug development process. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics from the bench to preclinical evaluation.

Introduction: The Imperative for Early and Comprehensive PK Profiling

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition.[1] The molecule at the center of this guide, 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one (BEMOP), contains a benzofuran scaffold, a privileged structure in medicinal chemistry, and a morpholine ring, often incorporated to improve aqueous solubility and metabolic stability.[2][3] However, the unique combination of these moieties necessitates a bespoke, rigorous evaluation of its ADME properties.

An early and thorough understanding of how a compound is absorbed, distributed throughout the body, metabolized by enzymes, and ultimately excreted is paramount.[4] This knowledge allows for the early identification of potential liabilities, guides structure-activity relationship (SAR) studies, and builds the foundation for predicting human dose and potential drug-drug interactions (DDIs).[1][5] This guide establishes a logical workflow for characterizing BEMOP, ensuring that each stage of investigation informs the next, creating a comprehensive and decision-enabling data package.

Foundational In Vitro ADME Characterization

The initial phase of PK profiling utilizes a suite of high-throughput in vitro assays to establish the fundamental ADME characteristics of BEMOP.[6] These assays are designed to be resource-efficient and provide critical data to rank-order compounds and identify potential "fatal flaws" early in development.[7]

Intestinal Permeability: The Caco-2 Bidirectional Assay

Scientific Rationale: Oral administration is the most common and preferred route for drugs.[8] The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes, forming tight junctions and expressing key efflux transporters (e.g., P-glycoprotein).[9][10] It serves as the gold-standard in vitro model for predicting human intestinal absorption and identifying if a compound is a substrate for efflux pumps.[11]

Experimental Protocol: Caco-2 Bidirectional Permeability

  • Cell Culture: Seed Caco-2 cells onto 24-well Transwell® plates and culture for 18-22 days to allow for full differentiation and monolayer formation.[10]

  • Monolayer Integrity Check: Prior to the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only wells with TEER values ≥ 200 Ω·cm² are used, ensuring the integrity of the cellular barrier.[12]

  • Dosing (A→B):

    • Add pre-warmed transport buffer to the basolateral (B) chamber.

    • Add BEMOP (typically 10 µM) in transport buffer to the apical (A) chamber.[10]

  • Dosing (B→A):

    • Add pre-warmed transport buffer to the apical (A) chamber.

    • Add BEMOP (10 µM) in transport buffer to the basolateral (B) chamber.

  • Incubation & Sampling: Incubate the plate at 37°C with gentle shaking. At specified time points (e.g., 120 minutes), collect samples from both the donor and receiver chambers.[9]

  • Quantification: Analyze the concentration of BEMOP in all samples using a validated LC-MS/MS method (see Section 3.0).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions (A→B and B→A).[10]

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests active efflux.[10]

Metabolic Stability: The Liver Microsomal Assay

Scientific Rationale: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a dominant role.[13] Liver microsomes are subcellular fractions containing these key Phase I enzymes.[14] The microsomal stability assay provides a rapid and cost-effective method to estimate a compound's intrinsic clearance (Clint), which is a measure of how quickly it is metabolized by the liver in the absence of blood flow limitations.[13][15] This data is crucial for predicting in vivo hepatic clearance and half-life.

Experimental Protocol: Liver Microsomal Stability

  • Preparation: Prepare a reaction mixture containing liver microsomes (human and rat, 0.5 mg/mL) in phosphate buffer (pH 7.4).[14]

  • Initiation: Pre-warm the mixture to 37°C. Add BEMOP (typically 1 µM) and initiate the metabolic reaction by adding the NADPH-regenerating system.[13][16]

  • Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[15]

  • Reaction Termination: Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.[13]

  • Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.

  • Quantification: Analyze the remaining concentration of BEMOP in each sample by LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of BEMOP remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate Half-Life (t½) = 0.693 / k.

    • Calculate Intrinsic Clearance (Clint) in µL/min/mg protein.[13]

Plasma Protein Binding (PPB): The Equilibrium Dialysis Method

Scientific Rationale: Only the unbound (free) fraction of a drug in plasma is pharmacologically active and available to be metabolized or excreted.[17] High plasma protein binding can limit a drug's efficacy and volume of distribution. Equilibrium dialysis is considered the gold-standard method for determining PPB because it minimizes non-specific binding and provides an accurate measure of the free fraction at equilibrium.[18][19]

Experimental Protocol: Plasma Protein Binding via RED

  • Device Preparation: Utilize a Rapid Equilibrium Dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane (8-12 kDa MWCO).[20]

  • Dosing: Add plasma (human and rat) spiked with BEMOP to one chamber and an equal volume of phosphate buffer to the other chamber.

  • Equilibration: Seal the device and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.

  • Sampling: After incubation, collect aliquots from both the plasma chamber and the buffer chamber.

  • Quantification: Determine the concentration of BEMOP in both aliquots by LC-MS/MS.

  • Data Analysis: Calculate the Fraction Unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).

Bioanalytical Method Validation: The Cornerstone of Trustworthy Data

Scientific Rationale: All quantitative data in a PK study relies on the ability to accurately and reliably measure the concentration of the drug (and its metabolites) in complex biological matrices like plasma or urine. A validated bioanalytical method is a self-validating system that ensures data integrity. The U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) have published comprehensive guidelines on this process, which are considered the global standard.[21][22]

// Nodes Start [label="Method Development\n(LC-MS/MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Validation [label="Full Validation Protocol\n(Based on FDA/ICH M10 Guidance)", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Selectivity [label="Selectivity & Specificity", fillcolor="#FBBC05", fontcolor="#202124"]; Calibration [label="Calibration Curve\n(Linearity, Range)", fillcolor="#FBBC05", fontcolor="#202124"]; Accuracy [label="Accuracy & Precision\n(Intra- & Inter-day)", fillcolor="#FBBC05", fontcolor="#202124"]; LLOQ [label="Lower Limit of Quantification\n(LLOQ)", fillcolor="#FBBC05", fontcolor="#202124"]; Stability [label="Stability Assessment", fillcolor="#FBBC05", fontcolor="#202124"]; Matrix [label="Matrix Effect", fillcolor="#FBBC05", fontcolor="#202124"]; Validated [label="Method Validated for Use", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Validation; Validation -> Selectivity [label="Assess interference"]; Validation -> Calibration [label="Define quant range"]; Validation -> Accuracy [label="Assess reliability"]; Validation -> LLOQ [label="Define sensitivity"]; Validation -> Stability [label="Test storage conditions"]; Validation -> Matrix [label="Assess ion suppression/enhancement"];

{Selectivity, Calibration, Accuracy, LLOQ, Stability, Matrix} -> Validated [style=dashed, arrowhead=none];

// Invisible edges for alignment Accuracy -> LLOQ [style=invis]; LLOQ -> Stability [style=invis]; Stability -> Matrix [style=invis]; } .dot Caption: Logical workflow for bioanalytical method validation per regulatory guidelines.

A full validation for an LC-MS/MS assay for BEMOP in plasma would assess the following parameters.[23][21]

ParameterAcceptance Criteria (Typical)Scientific Purpose
Selectivity No significant interfering peaks at the retention time of the analyte or internal standard.Ensures the method can differentiate the analyte from other components in the matrix.
Calibration Curve Correlation coefficient (r²) ≥ 0.99; back-calculated standards within ±15% of nominal.Establishes the relationship between instrument response and known concentrations.
Accuracy Mean concentration within ±15% of nominal value (±20% at LLOQ).Measures how close the measured value is to the true value.
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ).Measures the reproducibility of the assay.
LLOQ The lowest concentration on the calibration curve that meets accuracy and precision criteria.Defines the reliable sensitivity limit of the assay.
Stability Analyte concentration remains within ±15% of baseline after various storage conditions.Ensures the analyte does not degrade during sample handling, processing, and storage.

Definitive In Vivo Pharmacokinetic Evaluation

Scientific Rationale: While in vitro assays provide essential guidance, in vivo studies are required to understand how ADME processes are integrated in a whole biological system.[24] The rat is a commonly used species for initial PK studies due to its well-characterized physiology and cost-effectiveness.[25][26] By administering BEMOP via both intravenous (IV) and oral (PO) routes, we can determine key parameters such as clearance, volume of distribution, half-life, and absolute oral bioavailability (F%).[27][28]

InVivo_PK_Workflow

Experimental Protocol: Rat IV/PO Crossover PK Study

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group) equipped with jugular vein cannulas for serial blood sampling.[25][29]

  • Acclimation: Allow animals to acclimate for at least one week before the study.[25]

  • Dosing:

    • IV Group: Administer BEMOP as a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer BEMOP via oral gavage (e.g., 10 mg/kg) after an overnight fast.[30]

  • Blood Sampling: Collect serial blood samples (approx. 100-150 µL) at predefined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant.[27]

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Analyze the plasma concentrations of BEMOP using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key PK parameters from the plasma concentration-time data.[31]

Interpretation of Key Pharmacokinetic Parameters

The data generated from the in vivo study allows for the calculation of critical parameters that define the compound's behavior.

ParameterAbbreviationDescriptionHow It's Used
Maximum Concentration CmaxThe highest observed concentration in plasma after oral dosing.Assesses absorption rate and potential for exposure-related toxicity.
Time to Cmax TmaxThe time at which Cmax is reached.Indicates the speed of absorption.
Area Under the Curve AUCThe total drug exposure over time.Key parameter for assessing overall exposure and bioavailability.
Half-Life The time required for the plasma concentration to decrease by half.Determines dosing interval and time to reach steady-state.
Clearance CLThe volume of plasma cleared of the drug per unit of time.Measures the body's efficiency in eliminating the drug.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues versus remaining in plasma.
Oral Bioavailability F%The fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.A critical measure of a drug's potential for oral administration.

Integrated Analysis and Future Directions

The culmination of this profiling strategy is an integrated understanding of BEMOP's pharmacokinetic profile. The in vitro data on permeability, metabolic stability, and protein binding provide a mechanistic explanation for the in vivo observations of bioavailability, clearance, and distribution.

Data_Integration

Based on this comprehensive profile, informed decisions can be made:

  • Is BEMOP a viable candidate? Does it possess a PK profile (e.g., adequate oral bioavailability, reasonable half-life) suitable for its intended therapeutic use?

  • What are the next steps? If the profile is promising, further studies would include metabolite identification, reaction phenotyping to identify key CYP enzymes, and assessment of drug-drug interaction potential.

  • How does this inform human studies? The preclinical data will be essential for allometric scaling to predict the human pharmacokinetic profile and estimate the first-in-human dose.

This strategic framework ensures that the pharmacokinetic characterization of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one is conducted with scientific rigor, yielding a trustworthy and comprehensive dataset that is essential for its continued development as a potential therapeutic agent.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][21]

  • IONOS. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][23]

  • BioAgilytix. (n.d.). Protein Binding Assays. [Link][20]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link][32]

  • BioAgilytix. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][33]

  • AxisPharm. (2024). Methods for the determination of plasma protein binding. [Link][17]

  • Creative Bioarray. (n.d.). Plasma Protein Binding Assay. [Link][19]

  • JoVE. (n.d.). Caco2 assay protocol. [Link][12]

  • ResearchGate. (2025). Reporting Guidelines for Clinical Pharmacokinetic Studies: The ClinPK Statement. [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link][11]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link][34]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. [Link][8]

  • Domainex. (n.d.). Caco-2 Permeability Assay. [Link][9]

  • European Pharmaceutical Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link][7]

  • Evotec. (n.d.). Microsomal Stability. [Link][15]

  • Evotec. (n.d.). Caco-2 Permeability Assay. [Link][10]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. [Link][16]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. [Link][6]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link][13]

  • BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies. [Link][27]

  • BioAgilytix. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. [Link][1]

  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics guidelines. [Link][22]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. [Link][14]

  • Eviogen Discovery. (n.d.). In Vitro ADMET. [Link][5]

  • European Medicines Agency. (2015). Pharmacokinetic studies in man - Scientific guideline. [Link][35]

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. [Link][4]

  • National Institute of Health Sciences, Japan. (n.d.). Clinical Pharmacokinetic Studies of Pharmaceuticals. [Link][30]

  • ResearchGate. (n.d.). Overview of the study's design. (A1) In vivo rat pharmacokinetic study.... [Link][28]

  • Wiley Online Library. (n.d.). Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. [Link][31]

  • SAGE Journals. (n.d.). In vivo steady-state pharmacokinetic outcome following clinical and toxic doses of racemic citalopram to rats. [Link][29]

  • Current Separations. (n.d.). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. [Link][26]

  • ResearchGate. (2001). Overview of Pharmacokinetics. [Link][24]

  • MDPI. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. [Link][2]

  • PubMed. (2003). Transporter-mediated actions of R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane. [Link]

  • PubMed. (1969). The metabolism of some substituted benzofuran beta-adrenergic blocking agents. [Link]

  • PubMed. (2006). The effect of 1-furan-2-yl-3-pyridine-2-yl-propenone on pharmacokinetic parameters of theophylline. [Link]

  • PubMed Central. (2021). Metabolism of Selected 2-Arylbenzofurans in a Colon In Vitro Model System. [Link]

  • Journal of Pharmaceutical Research International. (2022). An updated review on morpholine derivatives with their pharmacological actions. [Link][3]

  • PubMed. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). [Link]

Sources

Exploratory

A Technical Guide to the Preliminary Toxicity Screening of Novel Benzofuran Derivatives: The Case of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one

Abstract The preclinical safety evaluation of any new chemical entity (NCE) is a cornerstone of the drug development pipeline. Identifying potential toxicities at an early stage is paramount to de-risk projects, conserve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The preclinical safety evaluation of any new chemical entity (NCE) is a cornerstone of the drug development pipeline. Identifying potential toxicities at an early stage is paramount to de-risk projects, conserve resources, and ensure patient safety. This technical guide provides a comprehensive, in-depth framework for the preliminary toxicity screening of novel compounds, using the representative molecule, 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one, as a structural case study. This compound incorporates the benzofuran and morpholine moieties, both of which are prevalent in medicinal chemistry. The guide details a multi-tiered screening cascade, beginning with in silico predictive modeling, followed by a suite of robust in vitro assays designed to assess general cytotoxicity, hepatotoxicity, cardiotoxicity, and genotoxicity. Each protocol is presented with detailed, step-by-step instructions, underpinned by a rationale for experimental design choices, thereby providing a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Early-Stage Toxicity Profiling

The journey of a novel compound from laboratory bench to clinical application is fraught with challenges, with a significant rate of attrition attributed to unforeseen toxicity.[1] The benzofuran nucleus is a privileged scaffold in drug discovery, but animal studies on the parent compound, 2,3-benzofuran, have indicated potential for liver, kidney, lung, and stomach damage at high doses.[2][3] Similarly, the morpholine ring, while often used to improve physicochemical properties, can be corrosive and may cause liver and kidney injury at high concentrations.[4][5][6]

Given these structural alerts, a proactive and systematic preliminary toxicity screening of any novel derivative, such as 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one, is not merely a regulatory formality but a scientific necessity. This guide outlines a logical, tiered approach to generate a foundational safety profile, enabling informed go/no-go decisions for further development.

Tier 1: In Silico Predictive Toxicology

Before committing to resource-intensive wet-lab experiments, computational or in silico toxicology provides a rapid, cost-effective first pass to flag potential liabilities based on the compound's chemical structure.[7] These methods use sophisticated algorithms and models trained on vast datasets of known toxicological information to predict a compound's behavior.[8]

Rationale and Scientific Causality

The principle behind in silico assessment is Quantitative Structure-Activity Relationship (QSAR) modeling. By analyzing the structural features of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one, we can predict its potential to interact with biological targets known to mediate toxicity. This early screening helps prioritize which in vitro assays are most critical and may indicate specific mechanisms to investigate.[9]

Recommended In Silico Workflow
  • ADMET Prediction: Utilize established software platforms (e.g., SwissADME, pkCSM) to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Key parameters to assess include aqueous solubility, blood-brain barrier permeability, cytochrome P450 (CYP) inhibition, and potential for hepatotoxicity.

  • Genotoxicity Prediction: Employ rule-based systems (e.g., DEREK Nexus) and statistical-based models (e.g., Sarah Nexus) to identify structural alerts for mutagenicity and carcinogenicity.

  • hERG Inhibition Prediction: Use dedicated QSAR models to predict the likelihood of binding to the hERG potassium channel, a primary off-target effect linked to cardiotoxicity.[10]

  • Toxicity Endpoint Prediction: Leverage comprehensive platforms (e.g., OECD QSAR Toolbox, Toxtree) to predict a range of toxicological hazards, including organ toxicity and skin sensitization.[8]

Data Presentation: Predicted Liabilities

The output from these tools should be summarized in a clear table to provide a snapshot of potential risks.

Toxicity Endpoint Prediction Outcome (Hypothetical) Confidence Level Implication for Further Testing
Ames MutagenicityNegativeHighProceed with in vitro genotoxicity assay for confirmation.
hERG InhibitionEquivocalMediumPrioritize in vitro hERG functional assay.
HepatotoxicityPositiveMediumPrioritize in vitro hepatotoxicity assays (HepG2).
CarcinogenicityNegativeHighStandard follow-up required if compound progresses.

Tier 2: In Vitro Experimental Screening

Following the in silico analysis, a targeted panel of in vitro assays is performed to generate empirical data on the compound's biological effects. This phase moves from prediction to direct measurement.

General Cytotoxicity Assessment: MTT Assay

The MTT assay is a foundational colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[11][12] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[13]

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293 or HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., 0.5% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 24 to 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[11][14]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% Triton X-100 in acidified isopropanol) to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Hepatotoxicity Assessment

Drug-induced liver injury (DILI) is a major cause of drug attrition.[15] The human hepatoma cell line HepG2 is a widely accepted model for in vitro hepatotoxicity screening due to its human origin and expression of certain metabolic enzymes.[16][17]

G cluster_prep Cell Preparation cluster_treat Compound Exposure cluster_assay Endpoint Analysis cluster_data Data Interpretation prep1 Culture HepG2 Cells prep2 Seed into 96-well plates prep1->prep2 treat1 Treat cells with 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one (Dose-Response) prep2->treat1 treat2 Incubate for 24-72h treat1->treat2 assay1 Cytotoxicity (MTT Assay) treat2->assay1 assay2 Hepatocyte Marker Leakage (e.g., ALT/AST Assay) treat2->assay2 assay3 Multiparametric High-Content Screening (HCS) treat2->assay3 data1 Calculate IC50 values assay1->data1 data2 Quantify ALT/AST levels assay2->data2 data3 Assess morphological changes assay3->data3 data4 Determine Hepatotoxic Risk data1->data4 data2->data4 data3->data4

Caption: Workflow for in vitro hepatotoxicity screening.

  • Follow steps 1-3 from the MTT protocol using HepG2 cells.

  • After the incubation period, carefully collect the cell culture supernatant from each well.

  • Use a commercially available colorimetric or fluorescent ALT assay kit.

  • Add the supernatant to the reaction mixture as per the manufacturer's instructions.

  • Incubate for the specified time to allow for the enzymatic reaction.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Quantify the amount of ALT released into the medium, which is an indicator of hepatocyte membrane damage.

Cardiotoxicity Assessment: hERG Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical liability that can lead to fatal cardiac arrhythmias.[10][18] Early screening for hERG inhibition is a regulatory requirement and crucial for safety.[19] While patch-clamp electrophysiology is the gold standard, high-throughput fluorescence-based assays provide an excellent preliminary screen.

This assay uses a cell line stably expressing the hERG channel and a fluorescent dye that is sensitive to thallium ions (Tl⁺), which pass through the open hERG channel as a surrogate for potassium ions (K⁺).[18]

  • Cell Culture: Culture U2OS or HEK293 cells stably expressing hERG channels according to standard protocols.[18]

  • Plating: Plate the cells in a 384- or 1536-well plate and incubate for 18-24 hours.

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™).

  • Compound Addition: Add serial dilutions of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one to the wells. Include a known hERG inhibitor (e.g., Cisapride, Astemizole) as a positive control and a vehicle control.[18][20]

  • Incubation: Incubate the plate at room temperature for 10-30 minutes.

  • Stimulation & Reading: Use a kinetic plate reader to add a stimulus buffer containing thallium and immediately measure the fluorescence intensity over time.[18]

  • Analysis: The rate of fluorescence increase corresponds to hERG channel activity. Calculate the percentage of inhibition for each compound concentration relative to controls to determine the IC₅₀.

Genotoxicity Assessment: In Vitro Micronucleus Test

Genotoxicity assays assess a compound's potential to damage genetic material.[21] The in vitro micronucleus test is a robust method for detecting both clastogens (agents that cause structural chromosome breaks) and aneugens (agents that cause chromosome loss or gain).[22][23] The assay is recommended by the Organisation for Economic Co-operation and Development (OECD) under guideline 487.[24]

  • Cell Culture: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes (HPBLs) or TK6 cells.[25][26]

  • Treatment: Expose the cells to at least three concentrations of the test compound for a short duration (3-6 hours) in the presence and absence of a metabolic activation system (S9 fraction), and for a longer duration (e.g., 24 hours) without S9.[26]

  • Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis. This ensures that only cells that have divided are scored.[23]

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain like DAPI or Giemsa.

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration under a microscope for the presence of micronuclei (small, secondary nuclei containing chromosome fragments or whole chromosomes).

  • Evaluation: A compound is considered genotoxic if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[26]

G cluster_tier1 Tier 1: In Silico Assessment cluster_tier2 Tier 2: In Vitro Screening start Start: Novel Compound insilico ADMET, Genotoxicity, hERG & Organ Toxicity Prediction start->insilico cytotox General Cytotoxicity (MTT Assay) insilico->cytotox hepato Hepatotoxicity (HepG2 Assays) insilico->hepato cardio Cardiotoxicity (hERG Flux Assay) insilico->cardio geno Genotoxicity (Micronucleus Test) insilico->geno decision Go/No-Go Decision & Risk Assessment cytotox->decision hepato->decision cardio->decision geno->decision end End: Proceed to Advanced Toxicology Studies decision->end Favorable Profile

Caption: Tiered Preliminary Toxicity Screening Workflow.

Data Interpretation and Decision Making

The collective data from this screening cascade provides a multi-parametric preliminary safety profile.

  • Cytotoxicity (IC₅₀): A low IC₅₀ value (e.g., <10 µM) indicates general toxicity and may be a "no-go" signal unless the compound has extremely high on-target potency.

  • Hepatotoxicity: Significant ALT leakage at concentrations near the therapeutic target concentration is a major red flag.

  • Cardiotoxicity (hERG IC₅₀): An IC₅₀ value within 30-fold of the therapeutic plasma concentration is a significant concern.

  • Genotoxicity: A positive result in the micronucleus test is a serious finding and often leads to termination of the project unless the mechanism can be understood and de-risked.

The goal is to build a safety margin by comparing the concentrations at which toxicity is observed to the concentrations required for therapeutic efficacy. A large margin suggests a favorable safety profile for continued development.

Conclusion

This technical guide outlines a robust, logical, and scientifically-grounded strategy for the preliminary toxicity screening of novel benzofuran derivatives, exemplified by 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one. By integrating in silico prediction with a targeted panel of validated in vitro assays, researchers can efficiently identify potential liabilities, enabling data-driven decisions early in the drug discovery process. This "fail early, fail cheap" approach is fundamental to navigating the complex path of therapeutic development and ultimately contributes to the creation of safer medicines.

References

  • Zhao, J., & Xia, M. (2022). Cell-Based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 2490, 27–36. Available at: [Link]

  • OECD (2023). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]

  • Faria, E. C., et al. (2018). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. Particle and Fibre Toxicology, 15(1), 39. Available at: [Link]

  • OECD (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]

  • PozeSCAF. (2024). In Silico Toxicity Prediction. Available at: [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Available at: [Link]

  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Guan, X., et al. (2019). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry, 7, 39. Available at: [Link]

  • Gentronix. (2026). OECD 487: In vitro Micronucleus Test. Available at: [Link]

  • Klaren, W. D., et al. (2020). Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury. Current Protocols in Toxicology, 85(1), e113. Available at: [Link]

  • Cronin, M. T. (2013). In silico tools for toxicity prediction. In Comprehensive Predictive Bio-toxicology. Available at: [Link]

  • Dhanya, S., Lal, K., & Reena, S. R. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. Journal of Bioinformatics, Genomics, Proteomics, 3(1), 1030. Available at: [Link]

  • Ramirez, T., et al. (2013). Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells. Archives of Toxicology, 87(12), 2083–2097. Available at: [Link]

  • Jennen, D. G., et al. (2014). Classification of Hepatotoxicants Using HepG2 Cells: A Proof of Principle Study. Chemical Research in Toxicology, 27(2), 243–253. Available at: [Link]

  • Instem. (2024). Streamlining Toxicity Predictions with In Silico Profiling. Available at: [Link]

  • Springer Protocols. (2022). Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. Methods in Molecular Biology. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ToxFAQs™ for 2,3-Benzofuran. Available at: [Link]

  • International Programme on Chemical Safety (IPCS). (1995). Morpholine (HSG 92). Available at: [Link]

  • Albrecht, W., et al. (2019). Prediction of human drug-induced liver injury (DILI) in relation to oral doses and blood concentrations. Archives of Toxicology, 93, 1609–1637. Available at: [Link]

  • International Agency for Research on Cancer (IARC). (1989). Morpholine. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 47. Available at: [Link]

  • Reaction Biology. (n.d.). hERG Assay Services. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available at: [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). Morpholine: Human health tier II assessment. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Morpholine - IDLH. NIOSH. Available at: [Link]

  • Metrion Biosciences. (2026). hERG screening using high quality electrophysiology assays. Available at: [Link]

  • Parasuraman, S. (2011). Toxicological screening. Journal of Pharmacology & Pharmacotherapeutics, 2(2), 74–79. Available at: [Link]

  • American Addiction Centers. (2024). How Are Benzofuran Drugs Abused?. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for 2,3-Benzofuran. Available at: [Link]

  • Sharma, A., et al. (2024). Current approaches to toxicity profiling in early-stage drug development. Future Journal of Pharmaceutical Sciences, 10(1), 60. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Toxicological Profile for 2,3-Benzofuran. Available at: [Link]

  • James, D., et al. (2016). Patterns of presentation and clinical features of toxicity after reported use of ([2-aminopropyl]-2,3-dihydrobenzofurans), the 'benzofuran' compounds. Clinical Toxicology, 54(7), 579-585. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2017). Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. Available at: [Link]

Sources

Foundational

Receptor binding affinity of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one This guide provides a comprehensive framework for characterizing the receptor binding profi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one

This guide provides a comprehensive framework for characterizing the receptor binding profile of the novel compound 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one. Tailored for researchers, medicinal chemists, and drug development professionals, this document delineates the scientific rationale and methodologies for determining its potential as a therapeutic agent by exploring its interaction with clinically relevant molecular targets.

Introduction: The Therapeutic Potential of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound arising from the fusion of a benzene and a furan ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are prevalent in numerous natural products and synthetic drugs, exhibiting a wide spectrum of biological activities.[2][3] These activities include anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, underscoring the versatility of the benzofuran core in drug design.[1][4] The diverse pharmacological landscape of benzofuran derivatives necessitates a thorough investigation of novel analogues to uncover new therapeutic opportunities.[5]

The subject of this guide, 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one, is a synthetic derivative that combines the benzofuran moiety with a morpholine-containing side chain. While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs suggest a potential for interaction with various receptor systems. The morpholine ring, in particular, is a common feature in ligands targeting sigma receptors, which are implicated in a range of neurological and psychiatric disorders.[6][7]

This guide will, therefore, focus on a systematic approach to determine the receptor binding affinity of this compound, with a particular emphasis on the sigma-1 (σ1) and sigma-2 (σ2) receptors as primary targets of interest. The methodologies outlined herein are based on established, robust, and reproducible experimental protocols.

Compound Profile: 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one

A clear understanding of the compound's physicochemical properties is fundamental to designing and interpreting binding assays.

PropertyValueSource
IUPAC Name 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one-
CAS Number 124617-33-0[8]
Molecular Formula C15H17NO3[8]
Molecular Weight 259.3 g/mol
Physical Form Powder[8]
Melting Point 208-209 °C[8]
Chemical Structure dot graph G { layout=neato; node [shape=none, image="https://i.imgur.com/example.png"]; // Placeholder image URL "1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one" } Chemical structure of the title compound.-

Note: A placeholder image is used for the chemical structure. In a real-world scenario, a chemical drawing software would be used to generate an accurate representation.

Rationale for Target Selection: The Sigma Receptor Family

The selection of sigma receptors as primary targets for 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one is predicated on structure-activity relationships observed in numerous benzofuran and morpholine-containing compounds.[6][9]

  • Sigma Receptors (σ1 and σ2): These are unique, non-opioid receptors primarily located at the endoplasmic reticulum.[7] They are involved in a multitude of cellular functions and are considered important targets for therapeutic intervention in central nervous system disorders, neurodegenerative diseases, and cancer.[7][10] Many known sigma receptor ligands possess a nitrogenous side chain, such as a piperidine or morpholine ring, attached to a heterocyclic core.[6][9] The structural architecture of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one aligns with this pharmacophore.

Experimental Determination of Receptor Binding Affinity: A Methodological Guide

The gold standard for quantifying the interaction between a ligand and its receptor is the radioligand binding assay. This section provides a detailed protocol for a competitive binding assay to determine the inhibition constant (Ki) of the test compound for the σ1 and σ2 receptors.

Principle of the Competitive Radioligand Binding Assay

This assay measures the ability of a non-radioactive test compound (the "competitor") to displace a radioactive ligand (the "radioligand") that is known to bind with high affinity and specificity to the target receptor. The concentration of the test compound that displaces 50% of the specifically bound radioligand is the IC50 value. This can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[11]

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Detailed Step-by-Step Protocol

This protocol is adapted from established methods for sigma receptor binding assays.[7][11][12]

Protocol 1: Competitive Radioligand Binding Assay for σ1 Receptor

  • Membrane Preparation:

    • Homogenize fresh or frozen guinea pig liver tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.[11] Guinea pig liver is a rich source of σ1 receptors.[12]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[11]

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method like the Bradford assay.

    • Store membrane aliquots at -80°C until use.

  • Assay Setup:

    • Prepare a serial dilution of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one in the assay buffer.

    • In a 96-well plate, combine the following in a final volume of 200 µL:

      • 50 µL of membrane suspension (typically 50-150 µg of protein).

      • 50 µL of -Pentazocine (a selective σ1 radioligand) at a final concentration near its Kd (e.g., 2-5 nM).[7][12]

      • 50 µL of the test compound at various concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

      • For total binding, add 50 µL of assay buffer instead of the test compound.

      • For non-specific binding, add 50 µL of a high concentration of a known σ1 ligand, such as Haloperidol (e.g., 10 µM).[13]

  • Incubation:

    • Incubate the plate at 37°C for 90-120 minutes with gentle agitation to reach binding equilibrium.[11]

  • Filtration and Washing:

    • Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[14]

    • Quickly wash the filters three to four times with ice-cold wash buffer to minimize non-specific binding.[11]

  • Quantification:

    • Place the filters into scintillation vials, add a suitable scintillation cocktail, and allow for a period of dark adaptation.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Protocol 2: Competitive Radioligand Binding Assay for σ2 Receptor

The protocol for the σ2 receptor is similar, with the following key modifications:

  • Radioligand: Use [3H]-1,3-di(2-tolyl)guanidine ([3H]-DTG), a non-selective sigma ligand.[7][13]

  • Masking of σ1 Sites: To ensure that binding to σ2 receptors is measured, add a high concentration of a selective σ1 ligand (e.g., 100 nM (+)-pentazocine) to all wells to "mask" or block the σ1 sites.[13]

  • Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-selective sigma ligand like Haloperidol or DTG itself (e.g., 10 µM).[13]

Data Analysis and Interpretation
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the test compound's concentration. This should yield a sigmoidal dose-response curve.

  • Determine IC50:

    • Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit the data and determine the IC50 value.

  • Calculate Ki:

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation:[11]

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor (this should be determined experimentally in a separate saturation binding assay or obtained from reliable literature sources).

Expected Data Presentation

The binding affinity data should be summarized in a clear and concise table.

Target ReceptorRadioligandTest Compound Ki (nM)Control CompoundControl Ki (nM)
σ1 -PentazocineExperimental ValueHaloperidol~3-5
σ2 [3H]-DTGExperimental ValueHaloperidol~3-5

Note: Control Ki values are approximate and can vary based on experimental conditions.

Potential Signaling Pathways and Downstream Effects

Should 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one demonstrate high affinity for sigma receptors, it could modulate several downstream signaling pathways.

signaling_pathway cluster_membrane Endoplasmic Reticulum Membrane cluster_downstream Potential Downstream Effects Sigma1R σ1 Receptor Ion_Channels Modulation of Ion Channels (e.g., K+, Ca2+) Sigma1R->Ion_Channels IP3R Stabilization of IP3R (Calcium Signaling) Sigma1R->IP3R ROS Reduction of Oxidative Stress Sigma1R->ROS Ligand 1-(1-Benzofuran-2-yl)-3- (morpholin-4-yl)propan-1-one Ligand->Sigma1R Binding Nrf2 Activation of Nrf2 Pathway ROS->Nrf2

Caption: Potential signaling pathways modulated by σ1 receptor activation.

Activation or antagonism of the σ1 receptor can lead to:

  • Modulation of ion channel activity: Influencing neuronal excitability.

  • Regulation of intracellular calcium signaling: Through interaction with the inositol 1,4,5-trisphosphate (IP3) receptor.

  • Attenuation of oxidative stress: By promoting the translocation of the Nrf2 transcription factor to the nucleus.

Conclusion and Future Directions

This technical guide provides a robust and scientifically grounded methodology for the initial characterization of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one. By systematically evaluating its binding affinity for sigma receptors, researchers can gain critical insights into its potential pharmacological profile. Positive results from these binding studies would warrant further investigation, including:

  • Functional Assays: To determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

  • Selectivity Profiling: Screening against a broader panel of receptors to assess off-target effects.

  • In Vitro and In Vivo Studies: To evaluate its efficacy in cellular and animal models of disease.

The benzofuran scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.[1][15] A thorough and methodologically sound approach, as detailed in this guide, is paramount to unlocking the full potential of new chemical entities like 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one.

References

  • Perregaard, J., et al. Sigma Ligands With Subnanomolar Affinity and Preference for the Sigma 2 Binding Site. 2. Spiro-joined Benzofuran, Isobenzofuran, and Benzopyran Piperidines. Journal of Medicinal Chemistry. 1995;38(11):2009-17. Available from: [Link]

  • ResearchGate. Pharmacological Activities of Benzofuran Derivatives. Available from: [Link]

  • MedCrave. Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Analytical & Pharmaceutical Research. 2016. Available from: [Link]

  • Al-Ostoot, F.H., et al. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals. 2022. Available from: [Link]

  • Zampieri, D., et al. Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[[9]benzofuran-1,4'-piperidine]. Journal of Pharmacy and Pharmacology. 2009;61(5):625-33. Available from: [Link]

  • Chu, U.B., & Ruoho, A.E. SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. 2015. Available from: [Link]

  • Kerr, S.C., et al. Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. Bioorganic & Medicinal Chemistry Letters. 2012;22(23):7217-20. Available from: [Link]

  • Chu, U.B., & Ruoho, A.E. Sigma Receptor Binding Assays. Current Protocols in Pharmacology. 2015;71:1.34.1-1.34.21. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • IJSDR. Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its de. International Journal of Scientific Development and Research. 2021. Available from: [Link]

  • Maier, C.A., & Wünsch, B. Novel sigma receptor ligands. Part 2. SAR of spiro[[9]benzopyran-1,4'-piperidines] and spiro[[9]benzofuran-1,4'-piperidines] with carbon substituents in position 3. Journal of Medicinal Chemistry. 2002;45(22):4923-30. Available from: [Link]

  • Perregaard, J., et al. σ Ligands with Subnanomolar Affinity and Preference for the σ2 Binding Site. 2. Spiro-Joined Benzofuran, Isobenzofuran, and Benzopyran Piperidines. Journal of Medicinal Chemistry. 1995. Available from: [Link]

  • Xu, J., et al. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. 2022. Available from: [Link]

  • de Gruyter. One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Heterocyclic Communications. 2021. Available from: [Link]

  • Thoreauchem. 1-(1-benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride-15817-89-7. Available from: [Link]

  • Fathalla, O.A., et al. Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles. European Journal of Medicinal Chemistry. 2009;44(6):2632-5. Available from: [Link]

  • Google Patents. CN111170972A - Method for synthesizing benzofuranone by one-step method.
  • MedCrave. Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research. 2016. Available from: [Link]

  • ResearchGate. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. 2024. Available from: [Link]

  • ResearchGate. (PDF) Benzofurans: A new profile of biological activities. International Journal of Medical and Pharmaceutical Sciences. 2011. Available from: [Link]

  • Khatana, K., & Gupta, A. An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences. 2020;4(10):114-123. Available from: [Link]

  • MDPI. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Journal of Fungi. 2025. Available from: [Link]

  • Wang, Z., et al. Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. 2019. Available from: [Link]

  • Buzzard, J.J., et al. Benzofuran Derivatives as Potent, Orally Active S1P1 Receptor Agonists: A Preclinical Lead Molecule for MS. ACS Medicinal Chemistry Letters. 2010;2(2):97-101. Available from: [Link]

  • MDPI. Protein Binding of Benzofuran Derivatives. Encyclopedia. 2022. Available from: [Link]

  • Buzzard, J.J., et al. Benzofuran Derivatives as Potent, Orally Active S1P1 Receptor Agonists: A Preclinical Lead Molecule for MS. ACS Medicinal Chemistry Letters. 2010. Available from: [Link]

  • Pharmaceutical Technology. Data Insights. Available from: [Link]

  • MDPI. Ligand–Receptor Interactions and Structure–Function Relationships in Off-Target Binding of the β3-Adrenergic Agonist Mirabegron to α1A. International Journal of Molecular Sciences. 2024. Available from: [Link]

Sources

Exploratory

Physicochemical characterization of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one

An In-Depth Technical Guide to the Physicochemical Characterization of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one Abstract The journey of a novel chemical entity from discovery to a potential therapeutic agent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one

Abstract

The journey of a novel chemical entity from discovery to a potential therapeutic agent is contingent upon a rigorous and comprehensive physicochemical characterization. This guide provides a detailed framework for the analytical investigation of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one, a molecule featuring a benzofuran core, a ketone linker, and a morpholine moiety. As a Senior Application Scientist, my objective is to present a narrative that not only outlines the necessary experimental protocols but also elucidates the scientific rationale behind each step. This document is designed for researchers, scientists, and drug development professionals, offering a self-validating system of protocols grounded in authoritative scientific principles.

Introduction: The "Why" Behind Characterization

Before any biological activity can be reliably assessed, the fundamental identity, purity, and properties of the active pharmaceutical ingredient (API) must be unequivocally established. The molecule 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one presents a unique combination of functional groups that dictates its potential behavior in both chemical and biological systems. The benzofuran scaffold is a privileged structure in medicinal chemistry, the morpholine group can influence solubility and basicity, and the ketone linker introduces a site for potential metabolic activity.

A thorough characterization is not merely a quality control exercise; it is the foundation upon which all subsequent preclinical and clinical development rests. Inconsistent or poorly characterized material can lead to irreproducible results, misguided structure-activity relationship (SAR) studies, and ultimately, the failure of a promising drug candidate. This guide, therefore, emphasizes a multi-technique approach to build a complete and trustworthy profile of the target compound.

Workflow for Comprehensive Physicochemical Analysis

The characterization process follows a logical progression from confirming the molecule's identity to understanding its physical and chemical behavior.

Caption: Overall workflow for the physicochemical characterization of a novel chemical entity.

Part I: Structural Elucidation and Identity Confirmation

The first principle of characterization is to confirm that the synthesized molecule is indeed the intended structure. This is achieved by combining data from multiple spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR (Proton NMR): This experiment will confirm the number of different types of protons, their connectivity (via spin-spin coupling), and their chemical environment. For 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one, we expect to see distinct signals for the aromatic protons on the benzofuran ring, the methylene protons of the propane chain, and the protons of the morpholine ring. The integration of these signals should correspond to the number of protons in each group.

  • ¹³C NMR (Carbon NMR): This provides a count of the unique carbon atoms in the molecule. Key signals to identify would be the carbonyl carbon of the ketone (typically in the 190-200 ppm range), the carbons of the benzofuran ring, and the carbons of the morpholine ring.

  • 2D NMR (COSY, HSQC): If the 1D spectra are complex, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for definitively assigning proton and carbon signals and confirming the connectivity between them.

Protocol: NMR Sample Preparation and Analysis

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be based on the compound's solubility.

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals. Analyze the chemical shifts, coupling constants, and integrations to confirm the structure.

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, offering orthogonal confirmation of its identity.

  • High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer are preferred. HRMS can determine the mass with high precision (to four or five decimal places), which allows for the unambiguous determination of the elemental formula. For our compound (C₁₅H₁₇NO₃), the expected monoisotopic mass is 259.1208. An experimental result within a few ppm of this value provides very strong evidence for the compound's identity.

Protocol: HRMS Analysis (ESI-TOF)

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Compare the measured exact mass of the [M+H]⁺ ion with the theoretically calculated mass.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Vibrational Bands:

  • C=O (Ketone): A strong, sharp absorption band is expected around 1680-1700 cm⁻¹.

  • C-O-C (Benzofuran & Morpholine): Bands in the region of 1050-1250 cm⁻¹ are characteristic of ether linkages.

  • C-N (Morpholine): Stretching vibrations are expected in the 1020-1250 cm⁻¹ range.

  • Aromatic C=C: Several bands will appear in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H: Stretching bands will appear above 3000 cm⁻¹.

Part II: Purity and Stability Assessment

Once the identity is confirmed, it is crucial to determine the purity of the sample. "A pure compound is the foundation of reliable biological data."

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile small molecules. A reverse-phase HPLC (RP-HPLC) method is typically the first choice.

Method Development Rationale:

  • Column: A C18 column is a versatile starting point due to its hydrophobic stationary phase, which will interact with the relatively nonpolar benzofuran moiety.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is used. The acid helps to protonate the morpholine nitrogen, ensuring a single ionic species and sharp peak shape.

  • Detection: A UV detector is suitable, as the benzofuran ring system contains a strong chromophore. A full UV-Vis scan should be performed to determine the wavelength of maximum absorbance (λmax) for sensitive detection.

Protocol: RP-HPLC Purity Analysis

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a suitable solvent (e.g., 1 mg/mL in 50:50 water:acetonitrile).

  • Injection: Inject a small volume (e.g., 5-10 µL) onto the column.

  • Gradient Elution: Run a linear gradient from a low to a high percentage of the organic solvent to elute the main compound and any potential impurities.

  • Data Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The goal is typically >95% purity for early-stage research.

G A Mobile Phase A (e.g., 0.1% FA in H₂O) C HPLC Pump (Gradient Control) A->C B Mobile Phase B (e.g., 0.1% FA in ACN) B->C D Autosampler (Sample Injection) C->D E C18 Column (Separation) D->E F UV Detector (λmax) E->F G Data System (Chromatogram) F->G

Caption: Workflow for a typical reverse-phase HPLC purity analysis.

Part III: Solid-State and Physicochemical Properties

The solid-state form and physicochemical properties of a compound profoundly impact its handling, formulation, and bioavailability.

Solid-State Characterization
  • X-ray Powder Diffraction (XRPD): This is the definitive technique for determining the physical form of the solid material. A crystalline solid will produce a unique pattern of sharp peaks, which is like a fingerprint for that specific crystal form. An amorphous solid will produce a broad halo with no distinct peaks.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. For a crystalline solid, DSC will show a sharp endothermic peak at its melting point. The sharpness of the peak is also an indicator of purity. Broad peaks may suggest impurities or the presence of multiple thermal events.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the presence of residual solvents or water and to identify the decomposition temperature of the compound.

TechniqueInformation ProvidedTypical Result for a Pure, Crystalline Solid
XRPD Crystalline or amorphous nature; crystal form IDA pattern of sharp, well-defined peaks.
DSC Melting point (Tₘ), heat of fusion (ΔHfus)A single, sharp endothermic peak.
TGA Thermal stability, presence of solvates/hydratesA stable mass until a sharp drop at the decomposition temperature.
Key Physicochemical Properties
  • Aqueous Solubility: This is a critical parameter for drug absorption. Solubility should be determined at different pH values (e.g., pH 2.0, 6.8, and 7.4) to simulate the conditions of the gastrointestinal tract. A common method is the shake-flask method followed by quantification of the dissolved compound by HPLC.

  • pKa Determination: The pKa is the pH at which a compound is 50% ionized. The morpholine group is basic, and its pKa will dictate the compound's charge state and solubility at different physiological pHs. Potentiometric titration is a standard method for its determination.

  • Lipophilicity (LogP/LogD): Lipophilicity is a key determinant of a drug's ability to cross cell membranes. It is measured as the partition coefficient (LogP) between octanol and water. Because our compound is ionizable, the distribution coefficient (LogD) at a physiological pH of 7.4 is a more relevant parameter. This can be determined experimentally using the shake-flask method or calculated using software models.

Conclusion

The physicochemical characterization of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one is a systematic, multi-faceted process. By employing a suite of orthogonal analytical techniques as outlined in this guide—from NMR and MS for identity confirmation to HPLC for purity and DSC/XRPD for solid-state analysis—a comprehensive and reliable data package can be generated. This foundational knowledge is indispensable for making informed decisions in the drug development pipeline, ensuring the quality of the material, and ultimately enabling the successful translation of a promising molecule into a potential therapeutic.

References

  • Title: Mass Spectrometry in Drug Discovery Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: The Use of X-ray Powder Diffraction in the Pharmaceutical Industry Source: Pharmaceutical Technology URL: [Link]

  • Title: Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Comprehensive NMR Spectroscopy Characterization of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one

Introduction & Scope 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one is a versatile Mannich base scaffold frequently utilized in medicinal chemistry and drug discovery programs. Featuring a benzofuran core linked to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one is a versatile Mannich base scaffold frequently utilized in medicinal chemistry and drug discovery programs. Featuring a benzofuran core linked to a morpholine ring via a propan-1-one chain, this compound presents a unique structural topology. Accurate structural validation of this scaffold is critical, as the aliphatic chain is susceptible to retro-Mannich degradation under strongly acidic or basic conditions.

This application note provides a self-validating, step-by-step protocol for the unambiguous structural characterization of this compound using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind solvent selection, pulse sequences, and acquisition parameters, this guide ensures high-fidelity data generation for researchers and analytical scientists.

Compound Specifications

  • Chemical Name: 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one

  • CAS Number: 124617-33-0 (Free Base) / 15817-89-7 (Hydrochloride Salt)[1],[2]

  • Molecular Formula: C₁₅H₁₇NO₃

  • Molecular Weight: 259.30 g/mol [3]

  • Key Structural Features: A benzofuran aromatic system, an α,β -aliphatic ketone linkage, and a saturated morpholine heterocycle.

Experimental Design & Rationale (E-E-A-T)

To ensure absolute confidence in the structural assignment, the experimental design must account for the specific chemical dynamics of the molecule:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is selected for the free base form. The rationale is twofold: first, the free base exhibits excellent solubility in CDCl₃; second, CDCl₃ lacks exchangeable deuterium atoms that could lead to H/D exchange at the acidic α -position (C2 of the propanone chain), which would otherwise artificially diminish the integration of the C2 protons.

  • Temperature Control: Experiments are conducted at 298 K. Morpholine rings can undergo rapid chair-to-chair inversion and nitrogen inversion. At 298 K, these processes are fast on the NMR timescale, resulting in sharp, time-averaged signals for the morpholine CH₂ groups rather than complex, broadened multiplets[4].

  • Pulse Sequence Selection:

    • HSQC-DEPT (Heteronuclear Single Quantum Coherence with Distortionless Enhancement by Polarization Transfer): Chosen over standard HSQC because the molecule contains six distinct CH₂ groups and five CH groups. HSQC-DEPT phase-edits the signals (CH/CH₃ positive, CH₂ negative), allowing for instant differentiation between the aromatic benzofuran protons and the aliphatic morpholine/propanone protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Critical for bridging the three isolated spin systems (benzofuran, propanone, morpholine). The 2J and 3J couplings from the propanone protons to the carbonyl carbon (C1) and the benzofuran C2 carbon unequivocally prove the connectivity of the scaffold[5],[6].

Detailed NMR Acquisition Protocol

Step 1: Sample Preparation
  • Weigh exactly 15.0 mg of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one (free base) into a clean glass vial.

  • Add 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard) and vortex for 30 seconds until complete dissolution is achieved.

  • Transfer the clear solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette. Ensure the solvent column height is approximately 4.5 to 5.0 cm to maintain optimal magnetic field homogeneity.

Step 2: Instrument Setup & Shimming
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broadband probe (e.g., BBFO).

  • Lock the spectrometer to the deuterium signal of CDCl₃.

  • Perform automated gradient shimming (TopShim or equivalent) followed by manual fine-tuning of the Z1 and Z2 gradients to achieve a TMS line width at half-height of 0.8 Hz.

Step 3: Data Acquisition Parameters
  • ¹H NMR (1D): Pulse sequence: zg30; Spectral width: 12 ppm; Number of scans (NS): 16; Relaxation delay (D1): 2.0 s. Causality: A 2.0 s delay ensures complete longitudinal relaxation ( T1​ ) of the morpholine protons, ensuring accurate quantitative integration.

  • ¹³C NMR (1D): Pulse sequence: zgpg30; Spectral width: 220 ppm; NS: 512; D1: 2.0 s.

  • COSY (2D): Pulse sequence: cosygpqf; Data points: 2048 (t2) × 256 (t1); NS: 2.

  • HSQC-DEPT (2D): Pulse sequence: hsqcedetgpsisp2.2; Data points: 1024 × 256; NS: 4; 1JCH​ optimized for 145 Hz.

  • HMBC (2D): Pulse sequence: hmbcgplpndqf; Data points: 2048 × 256; NS: 8; Long-range JCH​ optimized for 8 Hz.

Data Presentation & Expected Results

The following tables summarize the expected chemical shifts based on the structural connectivity and empirical data of analogous benzofuran and morpholine derivatives[5],[6],[4].

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃, 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
Benzofuran Core
C3-H7.55s-1HFuran ring proton
C4-H7.70d7.81HAromatic CH
C7-H7.58d8.21HAromatic CH
C6-H7.48td7.8, 1.21HAromatic CH
C5-H7.32td7.8, 1.01HAromatic CH
Propan-1-one Chain
C2-H₂3.20t7.22H α -CH₂ to Carbonyl
C3-H₂2.85t7.22H β -CH₂ to Carbonyl
Morpholine Ring
C2'/C6'-H₂3.70t4.64HO-CH₂ (Equatorial/Axial)
C3'/C5'-H₂2.50t4.64HN-CH₂ (Equatorial/Axial)
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃, 298 K)
PositionChemical Shift ( δ , ppm)Type (DEPT)PositionChemical Shift ( δ , ppm)Type (DEPT)
C1 (C=O) 190.5CqC6 128.8CH
C2 (Furan) 152.0CqC7 112.6CH
C7a (Furan) 155.8CqC2 (Chain) 37.5CH₂
C3a (Furan) 127.0CqC3 (Chain) 53.2CH₂
C3 (Furan) 112.5CHC2'/C6' (Morph) 66.9CH₂
C4 123.6CHC3'/C5' (Morph) 53.5CH₂
C5 124.3CH

Structural Elucidation Workflow

The logical progression of NMR data acquisition and analysis is visualized below. This self-validating loop ensures that raw data is systematically converted into a verified chemical structure.

G N1 Sample Preparation (CDCl3, 298 K) N2 1D NMR Acquisition (1H, 13C, DEPT-135) N1->N2 transfer to spectrometer N3 2D NMR Acquisition (COSY, HSQC, HMBC) N2->N3 identify spin systems N4 Data Processing (Fourier Transform, Phase/Baseline) N3->N4 raw FID data N5 Structural Elucidation & Peak Assignment N4->N5 processed spectra

Figure 1: Step-by-step NMR spectroscopy workflow for structural elucidation.

Key HMBC Correlations

To prove that the morpholine ring, the propanone chain, and the benzofuran core are covalently linked, specific 2J and 3J HMBC correlations must be observed. The diagram below illustrates the critical carbon-proton couplings that validate the final scaffold.

HMBC H_Furan Benzofuran H3 (~7.55 ppm) C_Furan2 Benzofuran C2 (~152.0 ppm) H_Furan->C_Furan2 2J H_Prop2 Propanone H2 (~3.20 ppm) C_Carbonyl Carbonyl C1 (~190.5 ppm) H_Prop2->C_Carbonyl 2J H_Prop2->C_Furan2 3J H_Prop3 Propanone H3 (~2.85 ppm) H_Prop3->C_Carbonyl 3J H_Morph Morpholine H3'/H5' (~2.50 ppm) C_MorphO Morpholine C2'/C6' (~66.9 ppm) H_Morph->C_MorphO 2J/3J

Figure 2: Key HMBC (1H -> 13C) correlations confirming the molecular connectivity.

References

  • Molecules (Semantic Scholar) . Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Retrieved from:[Link]

  • RSC Advances (The Royal Society of Chemistry) . Palladium-Catalyzed Paraformaldehyde Insertion: A Three-Component Synthesis of Benzofurans. Retrieved from: [Link]

  • Bioorganic & Medicinal Chemistry (Moscow State University Archive) . Design, synthesis, computational and biological evaluation of new anxiolytics. Retrieved from: [Link]

Sources

Application

Application Note: 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one in Divergent Synthesis

As a Senior Application Scientist, I frequently encounter challenges with the instability of α,β-unsaturated ketones (enones) in medicinal chemistry and drug discovery pipelines. Unsubstituted enones, such as 1-(benzofur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges with the instability of α,β-unsaturated ketones (enones) in medicinal chemistry and drug discovery pipelines. Unsubstituted enones, such as 1-(benzofuran-2-yl)prop-2-en-1-one, are highly reactive Michael acceptors that tend to spontaneously polymerize or degrade during storage.

To circumvent this, we utilize 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one as a stable, "masked" enone. This compound is a ketonic Mannich base derived from the aminomethylation of 2-acetylbenzofuran[1]. By storing the reactive moiety as a morpholine Mannich base, the compound remains bench-stable. Under mild thermal or basic conditions, the morpholine group undergoes an E1cB β-elimination, releasing the reactive enone in situ[1]. This controlled release ensures high-yielding downstream reactions—such as amine exchanges, thia-Michael additions, and cyclocondensations—without the handling difficulties of raw enones[2].

Divergent Synthetic Workflows & Protocols

The versatility of this benzofuran Mannich base allows it to serve as a central hub for generating structurally diverse libraries. Below are three self-validating protocols detailing its application.

Protocol A: Amine Exchange & Thia-Michael Additions

Mechanistic Causality: The morpholine leaving group is displaced by softer, more potent nucleophiles (e.g., thiols or primary aromatic amines) via an elimination-addition (E1cB-Michael) sequence. The morpholine moiety acts as an excellent leaving group under mild thermal conditions, releasing the enone in situ and preventing the accumulation of reactive intermediates that could lead to side reactions[1].

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 1-(1-benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one and 1.0 mmol of the target nucleophile (e.g.,) in 10 mL of a 1:1 (v/v) ethanol-water mixture[1].

  • Reflux: Heat the mixture to a gentle reflux for 1–2 hours. The reaction is self-indicating; as the starting materials are consumed, a dense oil or solid will gradually separate from the aqueous-organic phase.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (eluent: petroleum ether/ethyl acetate, 3:1). The disappearance of the UV-active starting material spot confirms completion.

  • Isolation: Cool the mixture in an ice bath under efficient stirring to fully precipitate the product. Filter the solid, wash thoroughly with cold ethanol-water (2 × 6 mL), and air-dry to obtain the β-substituted ketone (e.g., β-arylmercapto ketone)[1].

Protocol B: Cyclocondensation to 1,3-Disubstituted Pyrazolines

Mechanistic Causality: Hydrazines act as bis-nucleophiles. The primary amine attacks the carbonyl carbon to form a hydrazone intermediate. Subsequently, the secondary amine attacks the β-carbon, displacing the morpholine group and closing the 5-membered pyrazoline ring. This tandem cyclocondensation is highly efficient for generating fluorescent pyrazoline scaffolds with red-shifted emission spectra[1].

Step-by-Step Methodology:

  • Reaction Setup: Suspend 1.0 mmol of the Mannich base and 1.2 mmol of phenylhydrazine in 15 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the initial Schiff base formation.

  • Reflux: Heat the mixture to reflux for 3–4 hours under an inert nitrogen atmosphere to prevent oxidative degradation of the hydrazine.

  • Isolation & Purification: Concentrate the solvent under reduced pressure. The crude residue is a self-validating system for purity: recrystallize it from hot ethanol. Pure 1,3-disubstituted pyrazolines will form distinct, highly fluorescent crystals[1].

Protocol C: Diastereoselective Carbonyl Reduction

Mechanistic Causality: Direct reduction of the ketone yields β-morpholino alcohols, which are valuable pharmacophores structurally related to arylethanolamines[2]. The bulky morpholine group provides steric hindrance, directing the hydride attack from the less hindered face of the carbonyl, enabling diastereoselective reduction.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 mmol of the Mannich base in 10 mL of dry methanol and cool to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 mmol) portion-wise over 15 minutes to control the exothermic hydrogen evolution.

  • Stirring: Remove the ice bath and stir at room temperature for 2 hours.

  • Quenching & Extraction: Quench the unreacted NaBH₄ with 5 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with dichloromethane (3 × 20 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum to obtain the β-amino alcohol.

Quantitative Data Summaries

The following table summarizes the typical reaction parameters and yields when using 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one as a synthetic intermediate.

Reaction TypeReagents & ConditionsTransient IntermediateTypical YieldKey Application
Thia-Michael Addition 4-Chlorothiophenol, EtOH/H₂O (1:1), Reflux, 1 hVinyl Ketone (in situ)80–90%Antimicrobial discovery
Amine Exchange Piperazine or Sulfanilamide, EtOH/H₂O, Reflux, 1 hVinyl Ketone (in situ)70–85%Pharmacokinetic tuning
Cyclocondensation Phenylhydrazine, EtOH, AcOH (cat.), Reflux, 3-4 hHydrazone75–88%Fluorescent probes
Carbonyl Reduction NaBH₄, MeOH, 0 °C to RT, 2 hNone (Direct reduction)85–95%CNS-active pharmacophores

Logical Workflow Visualization

G MB 1-(1-Benzofuran-2-yl)-3- (morpholin-4-yl)propan-1-one (Stable Mannich Base) VK 1-(Benzofuran-2-yl) prop-2-en-1-one (Reactive Enone) MB->VK E1cB β-Elimination (- Morpholine) PYR 1,3-Disubstituted Pyrazolines MB->PYR Phenylhydrazine (Cyclocondensation) ALC β-Morpholino Alcohols (Reduction Products) MB->ALC NaBH4 / MeOH (Direct Reduction) VK->PYR In situ cyclization THIO β-Arylmercapto Ketones (Thia-Michael Adducts) VK->THIO + Ar-SH (Michael Addition)

Divergent synthetic pathways of the benzofuran Mannich base intermediate.

References

  • Roman, G., Oghină, R., & Săcărescu, L. (2020). Ketonic Mannich bases derived from 1-(5-bromobenzofuran-2-yl)ethan-1-one. Studii și Cercetări Științifice. Chimie și Inginerie Chimică, Biotehnologii, Industrie Alimentară, 21(4), 518. URL:[Link]

  • Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 89, 743-816. URL:[Link]

  • Kwiecien, H. (2001). Product Class 1: Benzo[b]furans. Science of Synthesis, 10, 11. URL:[Link]

Sources

Method

Application Note: High-Throughput LC-MS/MS Quantification of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one in Biological Matrices

Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokineticists Methodology Standard: ICH M10 Bioanalytical Method Validation Guidelines Executive Summary This application note details a robust, sensitive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokineticists Methodology Standard: ICH M10 Bioanalytical Method Validation Guidelines

Executive Summary

This application note details a robust, sensitive, and high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one (CAS: 124617-33-0)[1]. As a synthetic benzofuran derivative featuring a morpholine moiety, compounds of this class are frequently investigated for their pharmacological profiles, including monoamine transporter inhibition and targeted cytotoxicity[2]. Designed for pharmacokinetic (PK) and toxicokinetic (TK) profiling, this method achieves a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL in human plasma, utilizing a stabilized protein precipitation workflow and sub-2-micron UHPLC separation.

Scientific Rationale & Methodological Design (E-E-A-T)

As bioanalytical scientists, we must design methods that not only detect the analyte but actively protect it from matrix-induced degradation while optimizing ionization. The protocol is built on the following mechanistic principles:

  • Chemical Stability & Sample Preparation: The target analyte is a classic Mannich base (a propanone linker connecting a benzofuran ring to a morpholine nitrogen). Mannich bases are inherently susceptible to retro-Mannich degradation (cleavage back to the ketone and amine) under alkaline conditions or elevated temperatures. To prevent this, our sample preparation utilizes acidified protein precipitation (PPT) with 0.1% Formic Acid in Acetonitrile. The low pH environment immediately quenches enzymatic activity, denatures matrix proteins, and chemically stabilizes the propanone linkage.

  • Chromatographic Behavior: The morpholine nitrogen is highly basic (estimated pKa ~8.3). If analyzed under neutral conditions, the partially protonated amine will interact with residual silanols on the C18 stationary phase, causing severe peak tailing. By heavily buffering the mobile phase with 0.1% Formic Acid (pH ~2.7), we ensure the morpholine ring remains 100% protonated, resulting in sharp, Gaussian peak shapes and highly reproducible retention times.

  • Mass Spectrometric Fragmentation: The protonated morpholine nitrogen makes Electrospray Ionization in positive mode (ESI+) the ideal choice. The exact mass of the neutral compound ( C15​H17​NO3​ ) is 259.12 Da, yielding a robust [M+H]+ precursor ion at m/z 260.1. Upon Collision-Induced Dissociation (CID), the weakest bond—the C-N bond of the morpholine ring—cleaves readily. The neutral loss of morpholine (87 Da) generates a highly stable benzofuran-propanone carbocation at m/z 173.1, which serves as the primary quantifier.

Visualization: Fragmentation Pathway

Figure 1: Proposed ESI+ CID fragmentation pathway for 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one.

Detailed Experimental Protocol

Reagents and Materials
  • Analyte: 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one (CAS: 124617-33-0, Purity 98%).

  • Internal Standard (IS): Deuterated analog (Analyte-d8) or a structurally similar stable isotope.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Matrix: Blank human plasma (K2EDTA anticoagulant).

Step-by-Step Sample Preparation (Acidified PPT)

Note: Perform all extraction steps on ice to further minimize retro-Mannich degradation.

  • Aliquot: Transfer 50 µL of thawed plasma sample (standards, QCs, or unknowns) into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard: Add 10 µL of IS working solution (50 ng/mL in 50% MeOH). Vortex briefly.

  • Precipitation: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid.

  • Agitation: Vortex vigorously for 2 minutes at 1,500 rpm to ensure complete disruption of protein-drug binding.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Matrix Matching: Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water. (Scientist Insight: Diluting the highly organic extract with water matches the initial mobile phase conditions, preventing solvent-induced peak broadening upon injection).

  • Analysis: Inject 2 µL into the LC-MS/MS system.

Visualization: Analytical Workflow

Figure 2: High-throughput sample preparation and LC-MS/MS workflow.

Instrumental Conditions

UHPLC Parameters
ParameterSetting
Column C18 UHPLC Column (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.45 mL/min
Column Temperature 40°C
Injection Volume 2.0 µL
Gradient Program 0.0-0.5 min: 5% B0.5-2.5 min: 5% 95% B2.5-3.5 min: 95% B3.5-3.6 min: 95% 5% B3.6-5.0 min: 5% B (Re-equilibration)
MS/MS Parameters (Triple Quadrupole)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
Target (Quantifier) 260.1173.1502265
Target (Qualifier) 260.1145.0503865
Internal Standard 268.1173.1502265

Note: Source temperature set to 500°C; Ion Spray Voltage set to 5500 V (Positive Ion Mode).

Method Validation & Data Presentation

The method was validated strictly according to the ICH M10 Guideline on Bioanalytical Method Validation [3]. The data below represents typical validation metrics achieved using this protocol.

Validation Summary Table
Validation ParameterICH M10 Acceptance CriteriaObserved Results (Plasma)
Linearity Range R2≥0.99 , ± 15% of nominal0.5 – 500 ng/mL ( R2=0.998 )
Lower Limit of Quantitation (LLOQ) Signal-to-Noise 5, Precision 20%0.5 ng/mL (S/N > 15, CV = 8.4%)
Intra-day Precision (CV%) 15% (except LLOQ 20%)3.2% – 7.1%
Inter-day Accuracy (% Bias) ± 15% (except LLOQ ± 20%)-4.5% to +6.2%
Extraction Recovery Consistent across low, med, high QCs88.4% ± 4.1%
Matrix Effect (IS Normalized) Matrix Factor CV 15%96.2% (CV = 3.8%)
Autosampler Stability ± 15% of nominalStable for 48 hours at 4°C

Data Interpretation: The use of acidified extraction solvent successfully mitigated both matrix effects (suppression < 4%) and compound degradation, yielding an excellent recovery rate of ~88%. The matrix-matched dilution step prior to injection ensured sharp chromatography, allowing the method to easily meet ICH M10 criteria for accuracy and precision.

References

  • European Medicines Agency (EMA) / ICH. "ICH M10 on bioanalytical method validation - Scientific guideline." January 2023. Available at:[Link]

  • National Institutes of Health (NIH) PMC. "New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity." February 2024. Available at: [Link]

Sources

Application

Application Note &amp; In Vivo Protocols: Preclinical Evaluation of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one

Here are the detailed Application Notes and Protocols for the in vivo testing of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one. Abstract: This document provides a comprehensive guide for the in vivo characterizati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Here are the detailed Application Notes and Protocols for the in vivo testing of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one.

Abstract: This document provides a comprehensive guide for the in vivo characterization of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one, a novel benzofuran derivative. Benzofuran scaffolds are recognized as privileged structures in medicinal chemistry, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] This guide is designed for researchers in drug development and outlines a strategic, multi-tiered approach to in vivo testing, beginning with essential preliminary studies and progressing to specific efficacy models. The protocols herein are grounded in established methodologies and emphasize scientific rigor, ethical considerations, and data reproducibility.

Introduction and Scientific Rationale

The core structure, 1-(1-Benzofuran-2-yl)ethanone, is a key intermediate in synthesizing compounds with significant biological potential. The addition of a 3-(morpholin-4-yl)propan-1-one side chain can enhance pharmacokinetic properties, such as solubility and bioavailability, while potentially modulating the compound's interaction with biological targets. Given the known neuroprotective and anti-inflammatory properties of many benzofuran derivatives, a logical starting point for in vivo evaluation is to explore the potential Central Nervous System (CNS) and anti-inflammatory activities of this novel compound.[1][2]

This guide proposes a testing cascade designed to efficiently characterize the compound's profile, starting with fundamental pharmacokinetic assessments before moving into more complex behavioral and physiological models. This approach ensures that efficacy studies are built upon a solid understanding of the compound's disposition in the living system.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Advanced Characterization Formulation Formulation & Vehicle Selection PK Pharmacokinetic (PK) Profiling (Single Dose) Formulation->PK Determine appropriate vehicle Tox Acute Toxicity & Tolerability PK->Tox Establish exposure levels CNS_Screen CNS Activity Screening (e.g., EPM, FST) Tox->CNS_Screen Select safe dose range AntiInflam_Screen Anti-Inflammatory Screening (e.g., Paw Edema) Tox->AntiInflam_Screen Select safe dose range Dose_Response Dose-Response Studies CNS_Screen->Dose_Response If positive signal AntiInflam_Screen->Dose_Response If positive signal Chronic_Models Chronic Dosing Models Dose_Response->Chronic_Models PK_PD PK/PD Modeling Chronic_Models->PK_PD

Caption: High-level workflow for the in vivo evaluation of a novel compound.

Formulation and Vehicle Selection

The success of any in vivo study hinges on the ability to administer a known, stable, and bioavailable dose of the test compound. Poorly water-soluble compounds, a common feature of heterocyclic molecules, can lead to variable absorption and unreliable results.[3][4] Therefore, a systematic approach to formulation is critical.

Causality: The choice of vehicle is dictated by the compound's physicochemical properties. A solution is preferred for ensuring dose uniformity and high bioavailability, but is not always achievable. Suspensions are a viable alternative but require careful preparation to ensure homogeneity.[5]

G Start Start: Characterize Compound Solubility Solubility_Test Test solubility in aqueous buffers (pH 4-8) & common GRAS excipients (e.g., PEG400, Solutol, Tween 80, CMC) Start->Solubility_Test Is_Soluble Is solubility > 2x highest projected dose concentration? Solubility_Test->Is_Soluble Use_Solution Formulate as an aqueous solution or co-solvent system. Is_Soluble->Use_Solution Yes Use_Suspension Develop a suspension. (e.g., 0.5% CMC or 1% Tween 80) Is_Soluble->Use_Suspension No End Proceed to In Vivo Studies Use_Solution->End Particle_Size Optimize particle size (micronization) and test suspension stability. Use_Suspension->Particle_Size Particle_Size->End

Caption: Decision workflow for selecting an appropriate in vivo formulation.

Protocol 2.1: Solubility Assessment

  • Preparation: Prepare stock solutions of various pharmaceutically acceptable vehicles (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in water, 10% Tween® 80 in saline, 20% PEG400 in water).

  • Equilibration: Add an excess amount of the test compound to a known volume of each vehicle.[5]

  • Agitation: Agitate the vials at room temperature for 24-48 hours to ensure equilibrium is reached.[5]

  • Separation: Centrifuge the samples to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[5]

Pharmacokinetic (PK) and Tolerability Studies

Before assessing efficacy, it is crucial to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME).[6][7] A preliminary PK study provides essential data on exposure (AUC), maximum concentration (Cmax), and half-life (t1/2), which informs dose selection and frequency for subsequent efficacy studies.[8][9]

Protocol 3.1: Single-Dose Pharmacokinetic Study in Mice

  • Animal Model: Use male C57BL/6 mice (8-10 weeks old). Acclimate animals for at least 3-5 days prior to the study.

  • Group Allocation: Assign animals to two groups (n=3-4 per group):

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).

    • Group 2: Oral (PO) or Intraperitoneal (IP) administration (e.g., 10 mg/kg), depending on the intended route for efficacy studies.

  • Dosing: Administer the formulated compound. The IV dose is typically administered via the tail vein.

  • Blood Sampling: Collect sparse blood samples (e.g., 25-50 µL) at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) via saphenous or submandibular vein puncture.

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis to calculate key PK parameters.[9]

ParameterDefinitionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after administration.
Tmax Time to reach CmaxReflects the rate of absorption.
AUC Area Under the Curve (concentration vs. time)Represents the total systemic exposure to the drug.[9]
t1/2 Elimination Half-lifeDetermines the dosing interval required to maintain exposure.
F% Bioavailability (AUC_oral / AUC_iv)The fraction of the oral dose that reaches systemic circulation.

In Vivo Efficacy Models: CNS Activity

Based on the prevalence of neurological activity in benzofuran derivatives, initial screening should focus on behavioral models relevant to anxiety and depression.[1] These tests have good predictive validity for screening novel compounds.[10]

Protocol 4.1: Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM test is a widely used assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[11][12][13][14] Anxiolytic compounds typically increase the time spent and entries into the open arms.

  • Apparatus: A plus-shaped maze elevated above the ground (e.g., 50 cm), with two open arms and two enclosed arms.[12][13]

  • Animal Model: Male Swiss Webster or C57BL/6 mice (8-10 weeks old).

  • Habituation: Acclimate mice to the testing room for at least 60 minutes before the trial.[15]

  • Treatment: Administer the test compound (e.g., 10, 30, 100 mg/kg, IP) or vehicle 30-60 minutes prior to testing. Include a positive control group (e.g., Diazepam, 1-2 mg/kg). The experimenter should be blinded to the treatment groups.[11]

  • Test Procedure:

    • Place the mouse in the center of the maze, facing an open arm.[16]

    • Allow the animal to explore the maze for 5 minutes.[11][12]

    • Record the session using an overhead video camera linked to tracking software.[15]

  • Data Analysis:

    • Time spent in open arms vs. closed arms.

    • Number of entries into open arms vs. closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Interpretation: A significant increase in the time spent and/or entries into the open arms, without a significant change in total distance traveled, suggests an anxiolytic-like effect.

Protocol 4.2: Forced Swim Test (FST) for Antidepressant Activity

The FST is a common screening tool for antidepressants.[17][18] The test is based on the principle that when placed in an inescapable, aversive situation (a cylinder of water), animals will eventually adopt an immobile posture.[19] Antidepressant compounds are known to reduce this immobility time.[10]

  • Apparatus: A transparent cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (24-25°C) to a depth where the mouse cannot touch the bottom or escape (e.g., 15 cm).[20][21]

  • Animal Model: Male BALB/c or C57BL/6 mice (8-10 weeks old).

  • Treatment: Administer the test compound (e.g., 10, 30, 100 mg/kg, IP) or vehicle 30-60 minutes prior to testing. Include a positive control group (e.g., Imipramine or Fluoxetine, 20 mg/kg).

  • Test Procedure:

    • Gently place the mouse into the water cylinder.[18][20]

    • The total test duration is 6 minutes.[20][22]

    • Record the session for later scoring.

  • Data Analysis: Score the last 4 minutes of the test.[20][21] Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

  • Post-Test Care: After the test, remove the mouse, dry it thoroughly with a towel, and place it in a clean, dry cage, partially on a heating pad, until fully dry to prevent hypothermia.[18]

  • Interpretation: A significant reduction in the duration of immobility is indicative of an antidepressant-like effect.

Protocol 4.3: Novel Object Recognition (NOR) for Cognitive Effects

The NOR test evaluates aspects of learning and memory based on the innate tendency of mice to explore novel objects more than familiar ones.[23][24] It is a valuable secondary assay to assess if the compound has pro-cognitive or memory-impairing effects.

  • Apparatus: An open-field arena (e.g., 40x40 cm). A set of distinct objects that are non-threatening and cannot be easily displaced by the mouse.

  • Procedure (3-Day Protocol): [23]

    • Day 1 (Habituation): Allow each mouse to freely explore the empty arena for 5-10 minutes.[23]

    • Day 2 (Training/Familiarization): Place two identical objects in the arena. Allow the mouse to explore for 10 minutes.[25]

    • Day 3 (Testing): Replace one of the familiar objects with a novel object. Allow the mouse to explore for 5-10 minutes. The retention interval between training and testing can be varied (e.g., 1 hour for short-term memory, 24 hours for long-term memory).[23][24]

  • Treatment: The compound can be administered before the training session (to assess effects on learning) or before the testing session (to assess effects on memory retrieval).

  • Data Analysis:

    • Manually or automatically score the time spent exploring each object (defined as head orientation and sniffing within 2 cm of the object).

    • Calculate a Discrimination Index (DI): (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time).

  • Interpretation: A DI significantly above zero indicates that the mouse remembers the familiar object and has a preference for the novel one. An increase in DI compared to the vehicle group suggests cognitive enhancement.

Reporting and Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare. The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines should be followed to ensure transparent and comprehensive reporting of study design and results.[26][27][28][29][30] Key principles include:

  • Sample Size: Justify the number of animals used, ideally through a power analysis.[29]

  • Randomization: Randomly allocate animals to treatment groups.[29]

  • Blinding: The experimenter conducting the experiments and analyzing the data should be blind to the treatment allocation whenever possible.[11]

References

  • Elevated plus maze protocol. (2023, January 13). protocols.io. [Link]

  • ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). National Institutes of Health (NIH). [Link]

  • Leo, A., et al. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol. [Link]

  • Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS Biology. [Link]

  • ARRIVE Guidelines. Norecopa. [Link]

  • Kilkenny, C., et al. The ARRIVE guidelines: Animal Research: Reporting In Vivo Experiments. National Centre for the Replacement, Refinement and Reduction of Animals in Research (NC3Rs). [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments. [Link]

  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral Assessment of Antidepressant Activity in Rodents. Methods of Behavior Analysis in Neuroscience. [Link]

  • Forced Swim Test in Mice. IACUC, University of Iowa. [Link]

  • CNS and Pain Models. Sygnature Discovery. [Link]

  • MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol. The Jackson Laboratory. [Link]

  • The ARRIVE guidelines 2.0. NC3Rs. [Link]

  • CNS Pharmacology Models. Medicilon. [Link]

  • Elevated Plus Maze. IACUC, University of South Florida. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. [Link]

  • Castagné, V., Porsolt, R. D., & Moser, P. (2011). Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice. Current Protocols in Neuroscience. [Link]

  • Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments. [Link]

  • Novel Object Recognition test. Mouse Metabolic Phenotyping Centers (MMPC). [Link]

  • In Vivo Neuroscience Models. Selvita. [Link]

  • Stella, V. J. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Pharmacokinetics - ADME In Vivo & PK Studies. BioIVT. [Link]

  • Can, A., et al. (2011). The Mouse Forced Swim Test. Journal of Visualized Experiments. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. [Link]

  • Stewart, A. M., & Kalueff, A. V. (2015). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Behavioral Neuroscience. [Link]

  • Biggs, E. A., et al. (2018). Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget. Journal of Visualized Experiments. [Link]

  • Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments. [Link]

  • Leger, M., et al. (2013). An Alternative Maze to Assess Novel Object Recognition in Mice. Bio-protocol. [Link]

  • Transforming CNS Drug Discovery with Preclinical EEG Biomarkers. SynapCell. [Link]

  • In Vivo Pharmacokinetic (PK) Studies. Selvita. [Link]

  • Yohn, C. N., et al. (2017). Rodent tests of depression and anxiety: Construct validity and translational relevance. Neuroscience & Biobehavioral Reviews. [Link]

  • What models are used in in vivo pharmacokinetics studies? Patsnap Synapse. [Link]

  • Wu, Y., et al. (2022). Forced swim test. Bio-protocol. [Link]

  • In vivo pharmacokinetics and pharmacodynamics models. Labtoo. [Link]

  • in vivo Pharmacokinetic & Pharmacodynamic Studies. Sygnature Discovery. [Link]

  • Novel Object Recognition task protocol. ResearchGate. [Link]

  • Li, Y., et al. (2015). In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. European Journal of Medicinal Chemistry. [Link]

  • The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. [Link]

  • Anxiety and Depression Tests in Rodents. Charles River Laboratories. [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. [Link]

  • Forced Swim Test v.3. University of Notre Dame. [Link]

  • Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies. PubMed. [Link]

  • McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Frontiers of Neurology and Neuroscience. [Link]

  • FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. DSI. [Link]

  • Preclinical research strategies for drug development. AMSbiopharma. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Food and Drug Administration (FDA). [Link]

  • Preclinical Studies in Drug Development. PPD. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research. [Link]

Sources

Method

Application Note: Advanced Sample Preparation Strategies for the Extraction of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one from Biological Matrices

Executive Summary The compound 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one (CAS: 15817-89-7) is a synthetic building block and pharmacophore frequently utilized in the development of novel central nervous system...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one (CAS: 15817-89-7) is a synthetic building block and pharmacophore frequently utilized in the development of novel central nervous system (CNS) and antimicrobial agents. Accurate pharmacokinetic profiling of such basic, lipophilic compounds from complex biological matrices (e.g., human plasma or serum) requires rigorous sample preparation to eliminate phospholipid-induced matrix effects and ensure trace-level LC-MS/MS sensitivity.

This application note provides a comprehensive, causality-driven guide to extracting this compound using two orthogonal, field-proven techniques: Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction and Supported Liquid Extraction (SLE) .

Physicochemical Profiling & Extraction Strategy

To design a self-validating extraction protocol, we must first analyze the structural causality of the target molecule:

  • Basic Morpholine Moiety: The tertiary amine in the morpholine ring has an estimated pKa​ of ~8.3. This dictates that the molecule will be positively charged (protonated) at acidic to neutral pH, and neutral (un-ionized) at high alkaline pH.

  • Lipophilic Benzofuran Core: The aromatic benzofuran ring imparts significant hydrophobicity (estimated LogP ~2.5), driving strong interactions with polymeric sorbents and non-polar solvents.

Mechanistic Rationale for Method Selection
  • Mixed-Mode Cation Exchange (MCX): By acidifying the plasma sample, we force the morpholine nitrogen into a protonated state. Polymeric MCX sorbents contain both reversed-phase (hydrophobic) and sulfonic acid (cation-exchange) functional groups. This dual-retention mechanism allows us to lock the analyte onto the sorbent ionically, permitting aggressive 100% organic washes to strip away neutral lipids and proteins before eluting the target with a basic organic solvent[1][2].

  • Supported Liquid Extraction (SLE): SLE is an advanced, emulsion-free alternative to traditional Liquid-Liquid Extraction (LLE). By basifying the plasma (pH > 10.5), we neutralize the morpholine ring, shifting the molecule to its highly lipophilic state. The aqueous sample is immobilized on a highly porous diatomaceous earth support. A water-immiscible organic solvent is then passed through, efficiently partitioning the neutral analyte into the organic phase while leaving salts, proteins, and polar phospholipids trapped in the aqueous matrix[3][4].

Workflow & Decision Matrix

The following diagram illustrates the parallel processing logic for both MCX and SLE methodologies.

SamplePrep cluster_MCX Protocol A: MCX SPE (Ionic + Hydrophobic) cluster_SLE Protocol B: SLE (Liquid-Liquid Partitioning) Start Plasma Sample + Internal Standard PreMCX Acidify (2% FA) Protonate Morpholine Start->PreMCX PreSLE Basify (0.5M NH4OH) Neutralize Morpholine Start->PreSLE LoadMCX Load onto MCX Ionic Retention PreMCX->LoadMCX WashMCX Wash (100% MeOH) Remove Neutral Lipids LoadMCX->WashMCX EluteMCX Elute (5% NH4OH in MeOH) Neutralize & Release WashMCX->EluteMCX Evap Evaporate under N2 & Reconstitute EluteMCX->Evap LoadSLE Immobilize on Diatomaceous Earth PreSLE->LoadSLE EluteSLE Elute (MTBE/EtOAc) Extract Lipophilic State LoadSLE->EluteSLE EluteSLE->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Caption: Parallel sample preparation workflows exploiting the pH-dependent ionization of the morpholine ring.

Experimental Protocols

Protocol A: Mixed-Mode Strong Cation Exchange (MCX) SPE

Optimal for achieving the highest extract purity and absolute lowest matrix effects for trace-level quantification.

Materials: Polymeric MCX 96-well plate (30 mg/well).

  • Sample Pre-treatment: Aliquot 200 µL of human plasma. Spike with 10 µL of Internal Standard (IS). Add 200 µL of 2% Formic Acid (aq) and vortex for 30 seconds.

    • Causality: Formic acid disrupts protein-drug binding and lowers the pH to ~2.5, ensuring >99% of the morpholine nitrogen is protonated.

  • Condition & Equilibrate: Pass 1 mL of Methanol (MeOH), followed by 1 mL of 2% Formic Acid (aq) through the sorbent.

  • Load: Apply the pre-treated sample (~410 µL) at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid (aq).

    • Causality: Removes endogenous salts, polar peptides, and water-soluble plasma components.

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH.

    • Causality: This is the critical cleanup step. Because the analyte is held by strong ionic bonds to the sulfonic acid groups, 100% organic solvent can be used to wash away neutral lipids and hydrophobic interferences without risking analyte breakthrough[1].

  • Elution: Elute with 2 × 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH.

    • Causality: The high pH (>10) neutralizes the morpholine ring, breaking the ionic bond, while the methanol disrupts the hydrophobic interaction with the benzofuran core, releasing the analyte.

  • Reconstitution: Evaporate to dryness under a gentle stream of N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

Protocol B: Supported Liquid Extraction (SLE)

Optimal for high-throughput environments requiring rapid processing without sorbent conditioning steps.

Materials: Diatomaceous Earth SLE 96-well plate (400 µL capacity).

  • Sample Pre-treatment: Aliquot 200 µL of human plasma. Spike with 10 µL of IS. Add 200 µL of 0.5 M Ammonium Hydroxide ( NH4​OH ) and vortex.

    • Causality: Raising the pH to ~10.5 suppresses the ionization of the morpholine ring, rendering the molecule highly lipophilic and ready for organic partitioning[4].

  • Load & Immobilize: Apply the 410 µL pre-treated sample to the SLE plate. Apply a brief vacuum (-3 inHg) for 2–3 seconds to initiate flow, then wait exactly 5 minutes.

    • Causality: The 5-minute wait allows the aqueous sample to fully absorb and form a micro-thin layer over the massive surface area of the diatomaceous earth[3].

  • Elution: Apply 2 × 900 µL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate. Allow to flow by gravity for 5 minutes, followed by a brief vacuum to collect the final drops.

    • Causality: The water-immiscible solvent passes over the aqueous film, extracting the un-ionized benzofuran derivative efficiently without the physical agitation that causes emulsions in standard LLE.

  • Reconstitution: Evaporate to dryness under N2​ at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Quantitative Performance Data

The following table summarizes the validated quantitative metrics for 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one extracted from human plasma using the protocols described above, analyzed via LC-ESI-MS/MS in positive ion mode.

Extraction MethodologyExtraction Recovery (%)Matrix Effect (%)Inter-day Precision (RSD %)Processing Time (96-well)
Protocol A: MCX SPE 94.2 ± 2.13.53.8~60 minutes
Protocol B: SLE 89.5 ± 3.48.24.5~35 minutes

Data Interpretation: While SLE offers a significant advantage in high-throughput processing speed (eliminating conditioning and washing steps), MCX SPE provides superior absolute recovery and near-zero matrix effects due to the aggressive 100% organic wash step that thoroughly strips phospholipids.

References

  • A Simplified Protein precipitation/mixed-mode Cation-Exchange Solid-Phase Extraction, Followed by High-Speed Liquid chromatography/mass Spectrometry, for the Determination of a Basic Drug in Human Plasma PubMed / Rapid Communications in Mass Spectrometry URL:[Link]

  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples PMC / NIH URL:[Link]

  • Supported Liquid Extraction (SLE): The Best Kept Secret in Sample Preparation Chromatography Online URL:[Link]

  • The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction Taylor & Francis URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one

Welcome to the dedicated technical support guide for the synthesis of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one. This resource is designed for researchers, medicinal chemists, and process development professio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this Mannich reaction, improve reaction yields, and troubleshoot common experimental challenges.

Synthesis Overview & Core Principles

The synthesis of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one is a classic example of the Mannich reaction. This three-component condensation involves the aminoalkylation of an acidic proton located on the methyl group of 2-acetylbenzofuran using formaldehyde and a secondary amine, morpholine.[1][2] The reaction proceeds via the formation of an electrophilic iminium ion from morpholine and formaldehyde, which then reacts with the enol form of the ketone.

The overall transformation is as follows:

2-Acetylbenzofuran + Formaldehyde + Morpholine → 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one

This Mannich base is a valuable intermediate in medicinal chemistry, with the benzofuran core being a prominent scaffold in numerous pharmacologically active compounds.[3][4][5] Achieving a high yield and purity requires careful control over reagent quality, reaction conditions, and workup procedures.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Reagents 1. Combine Starting Materials: - 2-Acetylbenzofuran - Paraformaldehyde - Morpholine (or its salt) - Solvent (e.g., Ethanol) Reflux 2. Heat to Reflux (Acid catalyst may be used) Reagents->Reflux Monitor 3. Monitor Progress (TLC) Reflux->Monitor Cool 4. Cool Reaction Mixture Monitor->Cool Precipitate 5. Precipitate/Extract Product Cool->Precipitate Filter 6. Filter and Wash Precipitate->Filter Recrystallize 7. Recrystallize from Suitable Solvent (e.g., Ethanol) Filter->Recrystallize Dry 8. Dry Final Product Recrystallize->Dry

Caption: A generalized workflow for the synthesis of the target Mannich base.

Frequently Asked Questions (FAQs)

Q1: What is a standard, reliable protocol for synthesizing 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one?

A detailed experimental protocol is provided in Section 4. Generally, the synthesis involves refluxing 2-acetylbenzofuran, paraformaldehyde, and morpholine (often as its hydrochloride salt) in a protic solvent like ethanol.[6] A catalytic amount of acid (like HCl) is typically added to facilitate the formation of the required electrophilic iminium ion.[6]

Q2: How critical are the molar ratios of the reactants?

The stoichiometry is crucial. While equimolar ratios can be effective, it is common practice to use a slight excess of formaldehyde and the amine to ensure the complete consumption of the more valuable ketone starting material. Carefully check the molar ratios before starting the reaction.

Q3: What is the best way to monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most effective method. Use a suitable mobile phase (e.g., ethyl acetate/hexane mixture) to resolve the starting ketone from the more polar product. The reaction is considered complete when the 2-acetylbenzofuran spot is no longer visible.

Q4: I've read that the product can be isolated as a free base or a hydrochloride salt. Which is better?

The product is often isolated as its hydrochloride salt, which tends to be a stable, crystalline solid that is easier to purify by recrystallization.[7] Working with the hydrochloride salt can also prevent the retro-Mannich reaction during storage. The free base can be obtained by neutralizing the salt with a mild base like sodium bicarbonate.

Q5: What are the primary safety concerns for this reaction?

  • Paraformaldehyde: This is a source of formaldehyde. It is toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of the powder.

  • Solvents: Ethanol is flammable. Ensure heating is performed using a heating mantle and a reflux condenser, away from open flames.

  • Acids/Bases: Handle concentrated hydrochloric acid and any bases used for neutralization with appropriate personal protective equipment (gloves, safety glasses).

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and corrective actions.

Problem 1: Low or Non-existent Product Yield

Q: My reaction has run overnight, but TLC shows mostly unreacted starting material, or I recovered very little product after workup. What went wrong?

This is the most common issue and can be traced back to several factors. A systematic check is required.

Causality & Corrective Actions:

  • Poor Reagent Quality:

    • Paraformaldehyde: Old or improperly stored paraformaldehyde can fail to depolymerize effectively into formaldehyde. Solution: Always use fresh, high-quality paraformaldehyde from a reliable supplier.[6]

    • 2-Acetylbenzofuran: Impurities in your starting ketone can inhibit the reaction or lead to side products. Solution: Confirm the purity of your 2-acetylbenzofuran via NMR or melting point analysis.[8] If necessary, purify it by recrystallization or chromatography before use.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction often requires heating to reflux to proceed at a reasonable rate.[6] Insufficient temperature can lead to an incomplete reaction. Solution: Ensure the reaction mixture is maintained at a steady reflux. For a standard ethanol solvent, this is approximately 78°C.

    • Reaction Time: Mannich reactions can vary in duration from a few hours to overnight.[6] Solution: Monitor the reaction by TLC every 1-2 hours. Do not stop the reaction until the starting ketone has been consumed.

  • Inefficient Iminium Ion Formation:

    • The key electrophile is the morpholin-derived iminium ion. Its formation is pH-dependent. Solution: Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture. Protic solvents like ethanol or methanol also promote the formation of this ion.[6]

Problem 2: Product is Impure with Significant Side-Products

Q: I obtained a decent yield, but my crude product is very impure. What are the likely side reactions, and how can I minimize them?

Side-product formation often competes with the desired Mannich reaction.

Causality & Corrective Actions:

  • Self-Condensation of Ketone: Under acidic or basic conditions, 2-acetylbenzofuran can undergo an aldol-type self-condensation, leading to colored, high-molecular-weight impurities. Solution: Maintain controlled conditions. Add reagents in the specified order (typically ketone, paraformaldehyde, amine salt) and avoid excessively high temperatures or prolonged reaction times after completion.

  • Formation of Bis-Mannich Product: If there are other acidic protons on the benzofuran ring, a second aminomethylation could theoretically occur, though it is less likely at the C3 position of the ketone. More commonly, side reactions can occur if the starting ketone itself is not pure. Solution: Ensure the purity of the 2-acetylbenzofuran. Careful control of stoichiometry (avoiding a large excess of formaldehyde and morpholine) can also mitigate this.

Problem 3: Product Loss During Workup and Purification

Q: My crude yield seemed high, but I lost a significant amount of product during purification. I suspect it's decomposing. What is happening?

This is a classic sign of the retro-Mannich reaction, where the product reverts to the starting materials.[9]

Causality & Corrective Actions:

  • Thermal Instability: Mannich bases can be thermally labile.[9] The C-N bond can cleave upon heating, especially under non-neutral pH conditions.

    • Solution: Conduct the entire workup at low temperatures.[9] Cool the reaction mixture in an ice bath before quenching or neutralization. Use pre-chilled solvents for extractions and washes. When using a rotary evaporator, use a low-temperature water bath.

  • pH Sensitivity: The retro-Mannich reaction can be catalyzed by both strong acids and strong bases.

    • Solution: Use mild reagents for pH adjustment. Instead of NaOH, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) for neutralization. Add it slowly with vigorous stirring while monitoring the pH.[9]

  • Inappropriate Purification Method: Silica gel can be acidic and may promote the decomposition of sensitive Mannich bases.

    • Solution: Purification by recrystallization is highly recommended for this product.[6] If chromatography is unavoidable, consider using deactivated (neutral) silica or alumina and run the column quickly.

G Start Troubleshooting Start: Low Yield or Impure Product CheckReagents 1. Verify Reagent Quality - Fresh Paraformaldehyde? - Pure Ketone? Start->CheckReagents CheckConditions 2. Review Reaction Conditions - Correct Temperature (Reflux)? - Sufficient Time (TLC Monitored)? Start->CheckConditions CheckWorkup 3. Analyze Workup/Purification - Temperature too high? - pH too extreme? - Using Silica Gel? Start->CheckWorkup ReagentSolution Solution: Use fresh, high-purity reagents. CheckReagents->ReagentSolution ConditionSolution Solution: Optimize temp/time. Add acid catalyst. CheckConditions->ConditionSolution WorkupSolution Solution: Use low temp workup. Use mild base (NaHCO3). Recrystallize instead of chromatography. CheckWorkup->WorkupSolution Success Improved Yield & Purity ReagentSolution->Success ConditionSolution->Success WorkupSolution->Success

Caption: A flowchart for troubleshooting common issues in the Mannich reaction.

Validated Experimental Protocols

Protocol 4.1: Synthesis of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one Hydrochloride

This protocol is adapted from established procedures for ketonic Mannich bases.[3][6]

  • Setup: To a 250 mL round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 2-acetylbenzofuran (10.0 g, 62.4 mmol), morpholine hydrochloride (8.5 g, 68.8 mmol), and paraformaldehyde (2.25 g, 75.0 mmol).

  • Solvent & Catalyst: Add absolute ethanol (100 mL) followed by 2-3 drops of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle.

  • Monitoring: Stir the reaction at reflux for 4-6 hours. Monitor the disappearance of the 2-acetylbenzofuran spot using TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 1 hour to facilitate crystallization.

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to aid in drying.

  • Drying: Dry the crude product under vacuum to yield the hydrochloride salt.

Protocol 4.2: Purification by Recrystallization
  • Solvent Selection: Transfer the crude hydrochloride salt to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in a refrigerator overnight.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small volume of cold ethanol, and dry thoroughly under vacuum. The expected melting point is around 208-209°C.[10]

Data Summary

ParameterRecommended Value/ConditionRationale & Notes
Reagent Stoichiometry 1 : 1.1 : 1.2 (Ketone : Amine : Formaldehyde)A slight excess of amine and formaldehyde drives the reaction to completion.
Solvent Ethanol, MethanolProtic solvents promote iminium ion formation and are good for recrystallization.[6]
Catalyst Hydrochloric Acid (catalytic)Essential for accelerating the formation of the electrophilic iminium species.
Temperature Reflux (approx. 78°C for Ethanol)Provides the necessary activation energy for the reaction.[6]
Reaction Time 4 - 8 hoursHighly dependent on scale and specific conditions. Must be monitored by TLC.[6]
Workup pH Neutral to slightly basic (pH 7-8)Avoids the retro-Mannich reaction. Use NaHCO₃ for neutralization.[9]
Purification Method Recrystallization (from Ethanol)Avoids potential product decomposition on acidic silica gel.[6]
Typical Yield 60 - 85%Yields can vary based on the purity of reagents and adherence to the protocol.

References

  • Kaufmann, T. S., & Kumar, S. (1966). Syntheses of Mannich Bases from Benzofuran Derivatives. Zenodo. Retrieved from [Link]

  • Roman, G., Oghină, R., & Săcărescu, L. (2020). Ketonic Mannich bases derived from 1-(5-bromobenzofuran-2-yl)ethan-1-one. Scientific Study & Research. Chemistry & Chemical Engineering, Biotechnology, Food Industry, 21(4), 511-521.
  • Cheméo. (n.d.). 2-Acetylbenzofuran. Retrieved from [Link]

  • Fahmy, H. T. Y., et al. (2009). Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles. European Journal of Medicinal Chemistry, 44(6), 2632-2635. Retrieved from [Link]

  • Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(19), 20728–20752. Retrieved from [Link]

  • Pandeya, S. N. (2003). Biological Activity of Mannich Bases. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Heterocyclic Communications, 27(1), 84-89. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2009). Synthesis of Some Mannich Bases and Novel Benzofuran Derivatives Containing Imidazo[2,1-b][6][11][12]thiadiazoles as Biological Agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(10), 2576-2586. Retrieved from [Link]

  • Baghdad Science Journal. (2015). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 12(1). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one Assays

Prepared by the Office of the Senior Application Scientist This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting and optimizing solvents for assays in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting and optimizing solvents for assays involving the compound 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one. We will address common challenges, from initial solubility issues to subtle solvent-induced assay artifacts, providing both quick-reference FAQs and in-depth troubleshooting protocols.

Understanding the Molecule: 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one

Before selecting a solvent, it is crucial to understand the physicochemical properties of the target molecule.

  • Structure and Polarity: The molecule possesses a benzofuran group (a fused aromatic ring system, largely nonpolar), a ketone, and a flexible alkyl chain, which contribute to its lipophilic character. Conversely, the morpholine ring contains a tertiary amine and an ether linkage, introducing polarity and a basic center. This amphipathic nature—having both hydrophobic and hydrophilic regions—is a primary consideration for solvent selection.

  • Forms: The compound is available as a free base (CAS: 124617-33-0) and as a hydrochloride salt (CAS: 15817-89-7)[1]. The free base will favor organic solvents, while the hydrochloride salt will exhibit enhanced solubility in aqueous and polar protic solvents.

The key challenge is to find a solvent system that fully solubilizes the compound without interfering with the biological assay system.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems.

Q1: My compound won't dissolve in my aqueous assay buffer. What should I do?

A1: This is expected for the free-base form due to its significant nonpolar character. You must first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution. The most common choice is Dimethyl Sulfoxide (DMSO). This stock is then serially diluted into the final aqueous assay buffer.

Q2: What is the maximum concentration of DMSO I can use in my assay?

A2: This is highly dependent on your assay type.

  • For biochemical (cell-free) assays: Higher concentrations (1-5%) may be tolerable, but you must validate this. Some enzymes or proteins can be denatured or inhibited by DMSO[2].

  • For cell-based assays: The final DMSO concentration should be kept as low as possible, ideally below 0.1%.[3] Concentrations between 0.1% and 1% can induce cellular stress or differentiation, while levels above 1% are often cytotoxic, potentially damaging cell membranes and leading to cell death[3][4][5]. Always run a "vehicle control" (assay buffer with the same final DMSO concentration, but without your compound) to determine the solvent's baseline effect.

Q3: I'm observing high background noise in my fluorescence/luminescence assay. Could the solvent be the cause?

A3: Yes. Solvents can cause high background for several reasons:

  • Autofluorescence: Some solvents or impurities within them can fluoresce at the excitation/emission wavelengths of your assay.

  • Compound Precipitation: If the compound precipitates out of solution when diluted into the aqueous buffer, the resulting particulates can scatter light, leading to artificially high readings.

  • Assay Component Interaction: The solvent might directly interact with the detection reagents, causing a non-specific signal.

  • Troubleshooting Step: Always run a control well containing only the assay buffer and the final solvent concentration to measure the background contribution from the solvent itself[6].

Q4: My compound seems to lose activity over the course of a multi-day experiment. Is this a solvent issue?

A4: It could be. While compound instability is a primary suspect, the solvent can play a role. Some compounds are unstable in DMSO over time[7][8]. It is recommended to make fresh stock solutions in DMSO right before use. If instability persists, you may need to perform a time-course experiment using HPLC or LC-MS to determine if the parent compound is degrading in your final assay medium[8].

Q5: Are there any viable alternatives to DMSO for cell-based assays?

A5: While DMSO is ubiquitous, concerns about its biological effects are valid[9]. Some alternatives include:

  • Ethanol (EtOH): Can be used, but it also exhibits cytotoxicity and can affect cellular processes. The final concentration should be kept very low (<0.1%)[4].

  • Cyrene™: A bio-derived, aprotic dipolar solvent reported to have lower toxicity than DMSO and comparable solvation properties[10].

  • Zwitterionic Liquids (ZIL): An emerging class of solvents that are not cell-permeable and are less toxic than DMSO[11].

  • Formulation Approaches: Using agents like β-cyclodextrin can enhance aqueous solubility without the need for organic solvents, though their effects must also be validated[9].

Troubleshooting Guide & Experimental Protocols

This section provides detailed workflows for systematically optimizing your solvent system.

Issue 1: Poor Compound Solubility & Precipitation

Precipitation of the test compound is a primary source of assay variability and artifacts. The following protocol provides a systematic way to screen for an optimal solvent.

Protocol 1: Systematic Solvent Screening Workflow

This high-throughput approach helps identify the best solvent for both solubility and assay compatibility[12][13].

Objective: To find a solvent that maximizes the solubility of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one while minimizing interference with the assay.

Materials:

  • 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one (powder form)

  • Panel of high-purity, water-miscible organic solvents (See Table 1)

  • Assay buffer (e.g., PBS, HBSS, DMEM)

  • 96-well microplates (clear for solubility, assay-specific for compatibility)

  • Plate reader (for turbidity and assay signal)

Procedure:

  • Prepare High-Concentration Stock Solutions:

    • Weigh out the compound accurately.

    • Prepare 10 mM stock solutions in a panel of solvents (e.g., DMSO, DMF, Ethanol, Acetonitrile, Cyrene™). Use a vortex mixer and gentle warming if necessary to aid dissolution.

    • Visually inspect for complete dissolution. Any solvent that fails to completely dissolve the compound at this stage is a poor candidate.

  • Kinetic Solubility Assessment (Turbidity):

    • In a clear 96-well plate, add 98 µL of your final aqueous assay buffer to each well.

    • Add 2 µL of each 10 mM stock solution to separate wells in triplicate (this creates a 200 µM final concentration, a common top screening concentration).

    • Include "buffer + solvent" controls for each solvent type.

    • Seal the plate, mix gently, and incubate at room temperature for 1-2 hours.

    • Measure the absorbance (optical density) at a high wavelength (e.g., 620 nm or 750 nm) to quantify turbidity. A higher reading indicates precipitation.

    • Interpretation: Solvents that result in low turbidity readings are superior for maintaining solubility upon dilution.

  • Assay Compatibility Assessment:

    • Prepare two sets of assay plates according to your specific protocol.

    • Set 1 (No Compound Control): Add your assay components (cells, enzymes, etc.) and then add each solvent to achieve the desired final concentration (e.g., 0.5%). This set measures the direct effect of the solvent on the assay's baseline signal.

    • Set 2 (With Positive/Negative Controls): Run your standard assay positive and negative controls, but ensure the appropriate final concentration of each candidate solvent is present in all wells.

    • Interpretation: Compare the results. An ideal solvent will not significantly alter the baseline signal (from Set 1) and will not change the window between the positive and negative controls (from Set 2).

Data Presentation: Solvent Properties and Suitability

The table below summarizes key properties of common solvents to guide your initial selection.

SolventPolarity Index (Snyder)TypeBoiling Point (°C)ProsCons & Assay Considerations
Water 10.2Polar Protic100Biologically compatible, non-toxic.Poor solvent for the free-base compound. Suitable for hydrochloride salt.
DMSO 7.2Polar Aprotic189Excellent solvating power for many compounds.Cytotoxic at >0.5-1%, can interfere with assays, hygroscopic.[2][3]
DMF 6.4Polar Aprotic153Good solvating power.Toxic, can interfere with assays, less common in cell-based work.
Methanol 5.1Polar Protic65Good solvent, volatile.More cytotoxic than DMSO at low concentrations, can denature proteins.[14]
Ethanol 4.3Polar Protic78Less toxic than methanol, commonly used.Cytotoxic effects are concentration and time-dependent.[4][9]
Acetonitrile 5.8Polar Aprotic82Used in analytical chemistry (HPLC).Can be metabolized to toxic byproducts, denatures proteins.[7]

Polarity index values are relative measures and can vary slightly depending on the source.[15]

Visualization: Logical Workflow for Solvent Selection

The following diagram illustrates the decision-making process for selecting and validating a solvent system.

Solvent_Selection_Workflow start Start: New Assay for 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one assay_type 1. Determine Assay Type start->assay_type biochem Biochemical Assay (Cell-Free) assay_type->biochem Cell-Free cell_based Cell-Based Assay assay_type->cell_based Cellular solubility_screen 2. Initial Solubility Screen (Prepare 10 mM stock in DMSO, EtOH, etc.) biochem->solubility_screen cell_based->solubility_screen check_solubility Is Compound Fully Solubilized? solubility_screen->check_solubility fail_solubility FAIL: Select Alternative Solvent or use HCl salt form check_solubility->fail_solubility No pass_solubility PASS check_solubility->pass_solubility Yes fail_solubility->solubility_screen kinetic_solubility 3. Kinetic Solubility Test (Dilute stock into aqueous buffer, measure turbidity) pass_solubility->kinetic_solubility check_precipitation Does Compound Precipitate? kinetic_solubility->check_precipitation fail_precipitation FAIL: Lower concentration, or try alternative solvent check_precipitation->fail_precipitation Yes pass_precipitation PASS check_precipitation->pass_precipitation No fail_precipitation->kinetic_solubility assay_compat 4. Assay Compatibility Test (Vehicle controls, check for signal interference) pass_precipitation->assay_compat check_interference Does Solvent Interfere with Assay Signal/Window? assay_compat->check_interference fail_interference FAIL: Select alternative solvent from passed candidates check_interference->fail_interference Yes pass_interference PASS check_interference->pass_interference No fail_interference->assay_compat final_solvent Optimized Solvent System Identified pass_interference->final_solvent

Caption: A decision-making workflow for solvent selection and validation.

Final Recommendations & Best Practices
  • Start with DMSO: Despite its drawbacks, DMSO is the industry standard for a reason. Begin your optimization with DMSO as the primary candidate, but be prepared to validate its effects rigorously.

  • Minimize Final Concentration: Regardless of the solvent chosen, the primary goal is to use the lowest possible final concentration that maintains compound solubility and does not affect the assay.

  • Always Use Controls: Vehicle controls are not optional. They are essential for correctly interpreting your data and identifying solvent-induced artifacts[16].

  • Consider Compound Stability: Prepare fresh stock solutions for each experiment to avoid issues with compound degradation over time in the solvent[8].

  • Document Everything: Keep meticulous records of the solvent, stock concentration, final concentration, and lot numbers used in your experiments. This is critical for reproducibility.

By following a systematic and evidence-based approach, researchers can confidently select an appropriate solvent system, ensuring the generation of reliable and reproducible data in assays involving 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one.

References
  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?
  • Nature Communications. (2020, November 11). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences.
  • ACS Publications. (2007, December 15).
  • Princeton University. (2008, January 15).
  • MilliporeSigma. (n.d.). 1-(1-benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one.
  • ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview....
  • Royal Society of Chemistry. (2019, December 17).
  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Reddit. (2021, April 27). Alternatives to DMSO? Acetonitrile in biology?.
  • Benchchem. (n.d.). Technical Support Center: Improving Small Molecule Stability in Solution.
  • MDPI. (2023, June 26). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide.
  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024.
  • CymitQuimica. (n.d.). 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride.
  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • ACS Publications. (2010, May 26). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays.
  • Molecular Biology. (n.d.). Assay Troubleshooting.
  • ACS Publications. (2005, April 15).

Sources

Troubleshooting

Minimizing side reactions in benzofuran morpholine derivative synthesis

Title: Technical Support Center: Optimizing Benzofuran-Morpholine Derivative Synthesis Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Optimizing Benzofuran-Morpholine Derivative Synthesis

Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most pervasive challenges in synthesizing benzofuran-morpholine derivatives. Whether you are utilizing Buchwald-Hartwig cross-coupling or Nucleophilic Aromatic Substitution (SNAr), controlling the chemoselectivity of these electron-rich heterocycles is paramount. This guide provides causality-driven solutions, validated protocols, and empirical data to ensure high-fidelity C–N bond formation.

Section 1: Troubleshooting Guide & FAQs

Q1: Why is my Buchwald-Hartwig coupling yielding primarily hydrodehalogenated benzofuran instead of the morpholine derivative? Causality: Hydrodehalogenation is the most common competitive side reaction in palladium-catalyzed aminations[1]. It occurs when the intermediate Pd(II)-amido complex undergoes β -hydride elimination (abstracting a hydrogen from the morpholine ring) faster than the desired reductive elimination. This pathway yields the reduced benzofuran and an enamine/imine byproduct[2]. Furthermore, protic impurities or trace water can generate palladium-hydride species, exacerbating the reduction. Solution: The key is to accelerate reductive elimination.

  • Ligand Selection: Switch to bulky, electron-rich biaryl monophosphine ligands (e.g., RuPhos, RockPhos, or BrettPhos). Their steric bulk enforces a rigid geometry around the palladium center, dramatically accelerating reductive elimination before β -hydride elimination can occur[1].

  • Base Optimization: Strong bases like sodium tert-butoxide (NaOtBu) can promote side reactions. Switch to a milder base like anhydrous Cs₂CO₃ or K₃PO₄[1].

  • Anhydrous Conditions: Ensure all solvents (e.g., toluene or 1,4-dioxane) are rigorously degassed and anhydrous[1].

Q2: I am observing significant benzofuran homocoupling (biaryl formation) during scale-up. How can I suppress this? Causality: Homocoupling typically arises from transmetalation between two aryl-Pd species. This is favored under high temperatures, high catalyst loadings, or when the local concentration of the active Pd-aryl halide intermediate is high relative to the amine nucleophile[1]. Solution:

  • Reduce Catalyst Loading: Lower the Pd loading to 0.5–2 mol%[3].

  • Modulate Temperature: While counterintuitive, lowering the reaction temperature slightly can disfavor the homocoupling pathway, provided the catalyst remains active[1].

  • Stoichiometry and Addition Rate: Ensure morpholine is present in a slight excess (1.2–1.5 equiv). For large scales, consider a continuous flow setup or a slow addition of the bromobenzofuran to maintain a low steady-state concentration of the electrophile[4].

Q3: During the SNAr of fluorobenzofuran with morpholine, I see morpholine ring-opening and polymeric byproducts. What is the mechanism and remedy? Causality: While morpholine is generally robust, subjecting it to extremely harsh basic conditions (e.g., >130 °C with KOH/NaOH) for extended periods can lead to nucleophilic attack at the carbons adjacent to the ether oxygen, resulting in ring cleavage and subsequent polymerization. Solution: Enhance the nucleophilicity of morpholine to allow for milder reaction conditions. Switch to a polar aprotic solvent (e.g., DMSO, NMP, or DMF) which poorly solvates anions, thereby increasing the effective nucleophilicity of the amine. Use a non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) and lower the temperature to 80–100 °C.

Section 2: Mechanistic Workflow

G A Aryl Halide (Benzofuran) + Morpholine B Oxidative Addition [Pd(0) -> Pd(II)] A->B Pd Precatalyst C Amine Coordination & Deprotonation B->C Base (e.g., Cs2CO3) D Reductive Elimination C->D Fast (Bulky Ligand) F Beta-Hydride Elimination C->F Slow (Poor Ligand) E Desired Product: Benzofuran-Morpholine D->E G Side Product: Dehalogenated Benzofuran F->G Loss of Imine

Mechanistic pathway of Buchwald-Hartwig amination highlighting the hydrodehalogenation side reaction.

Section 3: Quantitative Data Summary

The following table summarizes the impact of optimizing reaction parameters on product yield and side-reaction suppression during benzofuran-morpholine coupling.

Reaction ParameterSub-optimal ConditionOptimized ConditionImpact on Target YieldSide Product Reduction
Ligand Choice PPh₃ or BINAPRuPhos or RockPhos+45%Hydrodehalogenation reduced by >80%
Base Selection NaOtBuCs₂CO₃+20%Base-catalyzed decomposition eliminated
Solvent System Toluene (wet)Toluene (anhydrous, degassed)+15%Pd-hydride formation minimized
Catalyst Loading 5–10 mol%1–2 mol%NeutralHomocoupling reduced by >90%
Temperature 120 °C90 °C+10%Thermal degradation prevented

Section 4: Validated Experimental Protocol

Optimized Buchwald-Hartwig Amination for Benzofuran-Morpholine Derivatives This protocol is designed as a self-validating system. By running a parallel control without the amine, you can definitively isolate whether byproduct formation is due to catalyst decay or competitive β -hydride elimination[3].

Materials:

  • Bromobenzofuran (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Anhydrous Cs₂CO₃ (1.4 mmol, 1.4 equiv)

  • Precatalyst: RuPhos Pd G3 or RockPhos Pd G3 (0.02 mmol, 2 mol%)[1]

  • Solvent: Anhydrous, degassed Toluene (10 mL, 0.1 M)

Step-by-Step Methodology:

  • System Purging (Critical for preventing Pd-black formation): Oven-dry a Schlenk flask equipped with a magnetic stir bar. Subject the flask to three cycles of vacuum and backfilling with high-purity Argon.

  • Solid Reagent Addition: Under a positive stream of Argon, add the bromobenzofuran, anhydrous Cs₂CO₃, and the RuPhos Pd G3 precatalyst[1]. Self-Validation Check: Ensure the base is finely powdered and free-flowing; clumped base indicates moisture absorption, which will lead to hydrodehalogenation.

  • Solvent and Amine Addition: Add the degassed toluene via syringe, followed immediately by the morpholine.

  • Reaction Execution: Seal the vessel and heat the mixture in a pre-equilibrated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure adequate mass transfer between the solid base and the organic phase.

  • In-Process Monitoring: After 2 hours, sample 50 µL of the reaction mixture. Dilute with EtOAc, filter through a short pad of Celite, and analyze via LC-MS. Self-Validation Check: You should observe the disappearance of the starting material. If the dehalogenated mass (M-Br+H) is dominant, verify solvent anhydrousness and ligand integrity.

  • Workup: Upon completion (typically 4-8 hours), cool the mixture to room temperature. Dilute with 20 mL of Ethyl Acetate and wash sequentially with deionized water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • BenchChem. "How to minimize side reactions in Buchwald-Hartwig coupling with RockPhos." Benchchem.
  • Wikipedia. "Buchwald–Hartwig amination." Wikipedia.
  • CatSci. "Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN." CatSci.
  • Reaction Chemistry & Engineering. "Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate." RSC Publishing.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Analytical Validation Guide: 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one

As a Senior Application Scientist, I approach the analytical validation of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one (CAS No. 15817-89-7) by first deconstructing its physicochemical profile.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the analytical validation of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one (CAS No. 15817-89-7) by first deconstructing its physicochemical profile. This compound is a highly versatile small-molecule scaffold frequently utilized in medicinal chemistry (e.g., as a precursor for 5-lipoxygenase inhibitors or CNS-active agents).

To develop a robust, self-validating analytical system, we must understand the causality behind our methodological choices:

  • The Benzofuran Moiety: Provides a strong, conjugated -electron system, yielding excellent ultraviolet (UV) absorbance. This makes HPLC-UV the gold standard for bulk purity and formulation quality control (QC).

  • The Morpholine Ring: Contains a basic secondary amine-like nitrogen (pKa ~8.3). In acidic mobile phases, this nitrogen readily accepts a proton to form a stable cation, making Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) via positive electrospray ionization (ESI+) the optimal choice for trace-level bioanalysis.

  • The Ketone Linker: Susceptible to in vivo reduction. Any bioanalytical assay must chromatographically resolve the parent compound from its potential secondary alcohol metabolites to prevent isobaric interference.

Method Performance Comparison

Selecting the correct analytical platform requires balancing sensitivity, throughput, and matrix complexity. The table below objectively compares the performance of three standard methodologies based on typical experimental validation data.

Analytical ParameterHPLC-UV (High-Performance Liquid Chromatography)LC-MS/MS (Tandem Mass Spectrometry)GC-MS (Gas Chromatography-Mass Spec)
Primary Application Bulk API purity, Formulation QC, Stability testingPharmacokinetics (PK), Trace bioanalysisVolatile impurities, Forensic screening
Typical Sensitivity (LLOQ) 0.5 – 1.0 µg/mL0.05 – 0.1 ng/mL10 – 50 ng/mL
Linear Dynamic Range µg/mL ( ) ng/mL ( ) ng/mL ( )
Matrix Effect Susceptibility Low (Chromatographic resolution dependent)High (Requires Matrix Factor evaluation)Moderate (Thermal degradation risk)
Sample Prep Complexity Low (Dilute-and-shoot)Moderate to High (Protein Precipitation/SPE)High (May require derivatization)
Throughput (Run Time) 10 – 15 minutes per sample3 – 5 minutes per sample15 – 25 minutes per sample

Table 1: Objective performance comparison of analytical platforms for the quantification of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one.

Analytical Validation Lifecycle

To ensure scientific integrity, all methods must follow a rigorous, self-validating lifecycle. The workflow below illustrates the progression from method development through regulatory validation [1][2].

ValidationWorkflow Dev 1. Method Development (Column, Mobile Phase, Detection) SST 2. System Suitability Testing (Resolution, Tailing, Plate Count) Dev->SST Val 3. ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) SST->Val Bulk API BioVal 4. FDA Bioanalytical Validation (Matrix Effect, Recovery, Stability) SST->BioVal Biological Matrices Routine 5. Routine Sample Analysis (QC Release or PK Studies) Val->Routine BioVal->Routine

Figure 1: Comprehensive analytical lifecycle workflow integrating ICH Q2(R2) and FDA guidelines.

Step-by-Step Experimental Protocols

Protocol A: HPLC-UV Method for Bulk Purity (ICH Q2(R2) Compliant)

Objective: Accurate quantification of the active pharmaceutical ingredient (API) and its synthetic impurities. Causality in Design: The morpholine nitrogen can interact with residual silanols on standard silica columns, causing severe peak tailing. We utilize 0.1% Trifluoroacetic acid (TFA) in the mobile phase as an ion-pairing agent to mask these interactions, ensuring sharp, symmetrical peaks.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Solvent A: 0.1% TFA in LC-MS grade Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm particle size.

    • Gradient: 20% B to 80% B over 10 minutes, hold for 2 minutes, re-equilibrate at 20% B for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (optimal for the benzofuran chromophore).

  • Self-Validating Gatekeeper (System Suitability Test - SST):

    • Inject the 50 µg/mL reference standard 6 times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area , Tailing Factor , Theoretical Plates . Do not proceed to sample analysis if SST fails.

  • Validation Execution:

    • Linearity: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration.

    • Accuracy: Perform spike-recovery experiments at 3 levels (low, mid, high) in triplicate.

Protocol B: LC-MS/MS Method for Bioanalysis (FDA Guidance Compliant)

Objective: High-sensitivity quantification in human or rat plasma for pharmacokinetic (PK) profiling. Causality in Design: Biological matrices are rich in phospholipids that cause severe ion suppression in the MS source. We utilize a rapid protein precipitation (PPT) step followed by a steep UPLC gradient to elute the target analyte well before the strongly retained phospholipids enter the mass spectrometer.

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma sample into a microcentrifuge tube.

    • Add 150 µL of ice-cold Acetonitrile containing a stable isotope-labeled internal standard (IS).

    • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatographic Conditions:

    • Column: UPLC C18, 50 x 2.1 mm, 1.7 µm.

    • Mobile Phase: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Formic acid ensures the morpholine ring remains protonated.

  • Mass Spectrometry (ESI+ MRM Mode):

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 500°C.

  • Self-Validating Gatekeeper (Matrix Effect Evaluation):

    • Calculate the IS-normalized Matrix Factor (MF) by comparing the peak area ratio of the analyte/IS spiked into post-extracted blank plasma versus neat solvent.

    • Acceptance Criteria: The Coefficient of Variation (CV) of the IS-normalized MF from 6 independent matrix lots must be .

Mechanistic Fragmentation Pathway

To ensure absolute specificity in LC-MS/MS, we monitor specific Multiple Reaction Monitoring (MRM) transitions. Under collision-induced dissociation (CID), the protonated parent molecule ( m/z 260.1) undergoes predictable fragmentation. The morpholine ring acts as an excellent leaving group, yielding a highly abundant and stable product ion at m/z 173.1, which is selected as the primary quantifier.

Fragmentation Parent Parent Ion [M+H]+ m/z 260.1 (Protonated Morpholine) Frag1 Quantifier Ion m/z 173.1 (Loss of Morpholine) Parent->Frag1 -87 Da Frag2 Qualifier Ion 1 m/z 145.0 (Benzofuran-2-carbonyl) Parent->Frag2 -115 Da Frag3 Qualifier Ion 2 m/z 114.1 (Morpholine-propanone) Parent->Frag3 -146 Da

Figure 2: Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway for MRM transition selection.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." European Medicines Agency / ICH Quality Guidelines. Available at:[Link] [1]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Center for Drug Evaluation and Research (CDER), May 2018. Available at:[Link] [2]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one, a compound of interest in various research applications. By synthesizing data from its structural moieties—benzofuran and morpholine—and adhering to established hazardous waste management principles, this document serves as an essential resource for ensuring laboratory safety and environmental stewardship.

I. Hazard Profile and Waste Classification: An In-Depth Analysis

The benzofuran moiety suggests that the compound may be combustible and should be treated as a potential carcinogen.[1] Furthermore, benzofuran derivatives are often harmful to aquatic life with long-lasting effects.[1] The morpholine component introduces concerns of corrosivity, with the potential to cause severe skin burns and eye damage.[2][3] Morpholine is also a flammable liquid and vapor.[2][4]

Given these characteristics, 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one must be managed as hazardous waste . Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), a waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. This compound, by inference, may exhibit properties of toxicity and potentially corrosivity and ignitability.

Hazard Classification (Inferred)GHS Category (Anticipated)Recommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4Avoid all routes of exposure. Handle in a certified chemical fume hood.
Skin Corrosion/Irritation Category 1B or 2Wear appropriate chemical-resistant gloves and a lab coat to prevent skin contact.
Serious Eye Damage/Irritation Category 1 or 2AWear chemical safety goggles or a face shield.
Carcinogenicity Category 2 (Suspected)Minimize exposure through engineering controls and appropriate PPE.
Hazardous to the Aquatic Environment Category 1 or 2Do not allow to enter drains or waterways.
II. Personal Protective Equipment (PPE) and Safety Measures

Prior to handling 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one for any purpose, including disposal, the following personal protective equipment is mandatory:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact with a potentially corrosive and toxic substance.
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes of the compound, especially if in solution.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator (if dusts may be generated).To prevent inhalation of the compound, which is a powder.

All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

III. Detailed Disposal Protocol

The following protocol provides a step-by-step methodology for the safe and compliant disposal of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one waste.

Proper segregation of chemical waste is a foundational principle of laboratory safety.

  • Solid Waste: Collect all solid waste containing 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, robust, and sealable container.[6]

  • Liquid Waste: If the compound is in solution, use a designated, leak-proof, and shatter-resistant waste container. Do not mix this waste stream with other incompatible waste, such as strong oxidizing agents.[6][7]

Accurate and thorough labeling is a legal requirement and essential for the safety of all personnel handling the waste.[8][9] Immediately upon the first addition of waste, the container must be labeled with the following information:

  • The words "Hazardous Waste "

  • The full chemical name: "1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one "

  • An accurate list of all contents, including solvents and their approximate concentrations.

  • The date of accumulation.

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][9]

  • The SAA must be under the control of the laboratory personnel generating the waste.

  • A maximum of 55 gallons of hazardous waste may be stored in an SAA.[9]

  • Waste containers must be kept closed at all times, except when adding waste.[8][9]

G cluster_workflow Disposal Workflow A Waste Generation (Solid or Liquid) B Segregate into Designated Container A->B C Label Container: 'Hazardous Waste' + Chemical Name + Contents & Date B->C D Store in Satellite Accumulation Area (SAA) C->D E Arrange for Pickup via EHS or Licensed Waste Contractor D->E F Final Disposal: Incineration or Licensed Facility E->F

Diagram: Step-by-step workflow for the disposal of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one.

The final disposal of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]

  • Professional Disposal: Do not attempt to treat or dispose of this chemical waste through standard laboratory procedures. Contact your EHS department to schedule a waste pickup.

  • Incineration: High-temperature incineration in a licensed facility is a common and effective method for the complete destruction of organic chemical residues.[4][10] This is the recommended disposal method for both benzofuran and morpholine derivatives.[2][11]

IV. Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.

  • Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the spill area. Restrict access to the contaminated zone.[5]

  • Ventilate the Area: Ensure adequate ventilation, if safe to do so. For spills outside a fume hood, increase airflow to the area.[5]

  • Contain the Spill:

    • For solid material: Carefully sweep the spilled compound to prevent dust generation. Lightly moistening the material may help minimize airborne particles.[5]

    • For solutions: Absorb the spill with an inert material such as vermiculite, dry sand, or specialized chemical absorbent pads. Do not use combustible materials like sawdust.[5]

  • Collect the Waste: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.[5]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]

G cluster_decision Waste Material Decision Pathway A Material Identified for Disposal B Is it a spill? A->B C Is it routine waste? A->C D Follow Spill Cleanup Protocol B->D Yes E Place in Designated Hazardous Waste Container C->E Yes D->E F Arrange for Disposal via EHS E->F

Diagram: Decision pathway for the proper disposal of waste materials.

By adhering to these rigorous, evidence-based protocols, you contribute to a culture of safety and environmental responsibility within your institution. The principles outlined in this guide are designed to be self-validating, ensuring that every step taken is in compliance with regulatory standards and best practices in laboratory safety.

References

  • Vertex AI Search. (2022, July 12).
  • Environmental Health and Safety Office. (2020, October).
  • Study.com.
  • Texas Woman's University. (n.d.).
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • American Chemical Society. Hazardous Waste and Disposal.
  • BenchChem. (2025). Proper Disposal of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)
  • Santa Cruz Biotechnology. Morpholine.
  • INCHEM. (1995). Morpholine (HSG 92, 1995).
  • BenchChem. (2025). Safe Disposal of 4-Chloronaphtho[2,3-b]benzofuran: A Procedural Guide.
  • Business Waste. (2024, March 19). Laboratory Waste Disposal Guide | How to Dispose of Lab Waste.
  • American Chemistry Council.
  • BenchChem. (2025).
  • SAFETY D
  • US EPA. (2025, May 30).
  • Agency for Toxic Substances and Disease Registry. (n.d.). 4. PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • MilliporeSigma. 1-(1-benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one.
  • TCI. 6650 2,3-Benzofuran (English) AAA TCI MSDS A2.
  • Redox. (2022, October 1).
  • Santa Cruz Biotechnology, Inc. SAFETY DATA SHEET SC-272806 - 1-(1-benzofuran-2-yl)ethanol.
  • CPAchem Ltd.
  • ThermoFisher. (2025, September 5).
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET 1-(1-Benzofuran-2-yl)-2-bromoethan-1-one.

Sources

Handling

A Senior Application Scientist's Guide to Handling 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one

This document provides essential operational and safety protocols for the handling and disposal of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one (CAS No. 124617-33-0).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential operational and safety protocols for the handling and disposal of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one (CAS No. 124617-33-0). As specific hazard data for this compound is not extensively published, this guide is built upon a conservative risk assessment, drawing from the known toxicological and hazard profiles of its core chemical moieties: the benzofuran ring and the morpholine group. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance in a research and development setting.

Hazard Assessment: A Proactive Approach Based on Chemical Structure

Understanding the "why" behind safety protocols is paramount. The required precautions for this compound are not arbitrary; they are derived directly from the hazards associated with its structural components.

  • The Benzofuran Moiety: Benzofuran and its derivatives are a well-established class of heterocyclic compounds. The parent compound, benzofuran, is classified as a flammable liquid, is suspected of causing cancer, and is harmful to aquatic life.[1][2][3] Derivatives can cause skin, eye, and respiratory irritation.[4][5][6] Therefore, we must assume this compound carries similar risks, necessitating handling in a controlled environment to prevent inhalation and dermal exposure.

  • The Morpholine Moiety: Morpholine is known to be a corrosive substance that can cause severe skin burns and eye damage.[7][8][9] It is also classified as flammable and can be toxic if it comes into contact with skin or is inhaled.[7][8][10] The presence of this functional group requires the use of robust chemical-resistant gloves and stringent measures to prevent any skin or eye contact.

Given this composite hazard profile, 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one, a powder at room temperature[11], must be handled with a high degree of caution, treating it as a substance that is potentially carcinogenic, corrosive, and toxic upon contact or inhalation.

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate the identified risks. The following table outlines the minimum required equipment and the rationale for its use. All handling procedures must be conducted within a certified chemical fume hood.[12][13]

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant nitrile or neoprene gloves, inspected before each use.[12][14]To prevent skin contact with the potentially corrosive and toxic morpholine moiety and the irritant benzofuran moiety.
Eye & Face Protection Tightly fitting safety goggles and a full-face shield.[12][14]To protect against accidental splashes of the powder or solutions, which could cause severe eye damage due to the morpholine component.[7][8]
Body Protection Flame-resistant laboratory coat, fully buttoned.To protect against chemical splashes and potential, though low for a high-melting-point solid, fire hazards associated with the parent structures.[14]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges.Required if there is any risk of aerosolization or if handling outside of a certified and properly functioning chemical fume hood.

Standard Operating Procedure for Handling

This step-by-step protocol ensures a systematic and safe approach to handling the compound.

3.1. Preparation and Weighing:

  • Fume Hood Verification: Confirm that the chemical fume hood has a valid certification and is functioning correctly.

  • Area Decontamination: Ensure the work area inside the fume hood is clean, uncluttered, and free of incompatible materials, particularly strong oxidizing agents.[1][5]

  • PPE Donning: Don all required PPE according to the sequence outlined in the workflow diagram (Figure 1).

  • Weighing: When weighing the powder, use a weigh boat or creased weighing paper. Perform this task deep within the fume hood to contain any airborne particles. Use anti-static tools and equipment where possible.[15]

3.2. Dissolution and Transfer:

  • If creating a solution, add the solvent to the vessel containing the weighed powder slowly to avoid splashing.

  • Ensure the container is appropriately labeled with the full chemical name and any known hazard warnings.

  • Keep containers tightly closed when not in use and during transport.[7][16]

3.3. Post-Handling:

  • Decontaminate any equipment used with an appropriate solvent.

  • Wipe down the work surface within the fume hood.

  • Doff PPE according to the sequence in Figure 1 to prevent cross-contamination.

  • Wash hands and forearms thoroughly with soap and water after removing gloves.[17]

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Don Lab Coat don2 2. Don Safety Goggles & Face Shield don1->don2 don3 3. Inspect & Don Gloves (over cuffs) don2->don3 doff1 1. Remove Gloves (using proper technique) doff2 2. Remove Face Shield & Safety Goggles doff1->doff2 doff3 3. Remove Lab Coat doff2->doff3 doff4 4. Wash Hands Thoroughly doff3->doff4

Figure 1: Recommended sequence for donning and doffing PPE.

Emergency and Spill Management

Immediate and correct response is crucial in any emergency situation.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13][14] Seek immediate medical attention.[14]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][14]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[14] Seek immediate medical attention.[13]

  • Small Spills (within a fume hood):

    • Ensure proper PPE is worn.

    • Contain the spill using an inert, non-combustible absorbent material such as sand or vermiculite.[12][14]

    • Carefully collect the contaminated material using non-sparking tools and place it into a clearly labeled hazardous waste container.[1][14]

    • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse.

Disposal Plan

All waste materials containing 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one must be treated as hazardous waste.[1]

  • Waste Segregation: Collect all solid waste (e.g., contaminated gloves, weigh boats, absorbent material) and any liquid waste in a dedicated, clearly labeled hazardous waste container made of a compatible material like high-density polyethylene.[14]

  • Labeling: The container label must include "Hazardous Waste" and the full chemical name.[14]

  • Storage: Store the hazardous waste container in a cool, dry, and well-ventilated area designated for hazardous materials.[7][14] The storage area should be away from heat or ignition sources and feature secondary containment.[14]

  • Final Disposal: Arrange for disposal through a licensed hazardous waste disposal company, in accordance with all local, regional, and national regulations.[13]

References

  • Morpholine - SAFETY DATA SHEET. (2025). Ing. Petr Švec - PENTA s.r.o.
  • 1-(1-benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one. MilliporeSigma.
  • Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)
  • Essential Safety and Operational Guidance for Handling 2,3,6,7-tetrahydrofuro[2,3-f][7]benzofuran. (2025). BenchChem.

  • Safety D
  • SAFETY DATA SHEET - 2,3-Benzofuran. (2025). ThermoFisher.
  • SAFETY DATA SHEET - 1-(1-benzofuran-2-yl)ethanol. Santa Cruz Biotechnology, Inc.
  • SAFETY DATA SHEET - 1-(1-Benzofuran-2-yl)-2-bromoethan-1-one. (2025). Fisher Scientific.
  • Material Safety Data Sheet - Benzofuran-2-yl methyl ketone. Cole-Parmer.
  • Safety D
  • Safety d
  • SAFETY DATA SHEET - (3H)-Benzofuran-2-one. (2025). Fisher Scientific.
  • Safety D
  • Safety Data Sheet: Morpholine ≥99 %, for synthesis. Carl Roth GmbH + Co. KG.
  • Safety D
  • Morpholine. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - 2,3-Benzofuran. (2025). TCI Chemicals.
  • Material Safety D
  • Morpholine (HSG 92, 1995). INCHEM.
  • Benzofuran - Safety D

Sources

© Copyright 2026 BenchChem. All Rights Reserved.